2-(Methylthio)-1,3-benzothiazol-6-amine
Description
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCJZSAIEMSFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297989 | |
| Record name | 2-(methylthio)-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25706-29-0 | |
| Record name | 25706-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(methylthio)-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-1,3-benzothiazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-1,3-benzothiazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(Methylthio)-1,3-benzothiazol-6-amine, a benzothiazole derivative of interest in medicinal chemistry and drug discovery. This document details the multi-step synthesis, including experimental protocols, and presents key data in a structured format for clarity and ease of comparison.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a four-step process commencing with the commercially available starting material, 4-nitroaniline. The overall synthetic scheme involves the formation of the benzothiazole ring system, followed by functional group manipulations at the 2- and 6-positions to yield the target compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including yields and key physical properties, are summarized in Table 1.
Step 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole
The initial step involves the cyclization of 4-nitroaniline to form the benzothiazole core. This reaction is a well-established method for the synthesis of 2-aminobenzothiazoles.[1][2]
Experimental Protocol:
A solution of 4-nitroaniline (2 mmol) in acetonitrile (15 ml) is slowly added to a solution of potassium thiocyanate (8 mmol) in acetonitrile (15 ml). The reaction mixture is cooled in an ice-salt bath, and a catalytic amount of a Lewis acid (e.g., BF3/SiO2) can be added.[1] The mixture is stirred mechanically for 30 minutes. A solution of bromine (4 mmol) in acetonitrile (3 ml) is then added dropwise, maintaining the reaction temperature below 0 °C.[1] After the addition is complete, the reaction is stirred at room temperature for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into water, heated to 70 °C, and filtered to remove any catalyst. The filtrate is neutralized with a 10% NaOH solution, and the precipitated solid is collected by filtration, dried, and recrystallized from ethanol to yield 2-amino-6-nitrobenzothiazole as a yellow solid.[1]
Step 2: Synthesis of 6-Nitro-1,3-benzothiazole-2-thiol
This step involves the conversion of the 2-amino group of the benzothiazole to a thiol group via a diazotization reaction followed by decomposition of the diazonium salt in the presence of a sulfur source.
Experimental Protocol:
2-Amino-6-nitrobenzothiazole is dissolved in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C). A solution of sodium nitrite in water is added dropwise while maintaining the temperature. The resulting diazonium salt solution is then slowly added to a solution of a sulfur nucleophile, such as potassium thiocyanate or sodium sulfide, to facilitate the formation of the thiol. The reaction mixture is stirred for several hours, and the precipitated product, 6-nitro-1,3-benzothiazole-2-thiol, is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole
The thiol group is then methylated to introduce the methylthio functionality.
Experimental Protocol:
6-Nitro-1,3-benzothiazole-2-thiol is dissolved in a suitable solvent such as ethanol or acetone, and a base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the thiol. Methyl iodide is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-(methylthio)-6-nitro-1,3-benzothiazole.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to an amine group to yield the target compound.
Experimental Protocol:
2-(Methylthio)-6-nitro-1,3-benzothiazole is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and hydrochloric acid. A reducing agent, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, is added portion-wise. The reaction mixture is heated to reflux and stirred for several hours until the reduction is complete (monitored by TLC). After cooling to room temperature, the mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.
Table 1: Summary of Quantitative Data for the Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 2-Amino-6-nitro-1,3-benzothiazole | 4-Nitroaniline | KSCN, Br2, MeCN | ~93[1] | 202-204[1] | C7H5N3O2S | 195.19 |
| 2 | 6-Nitro-1,3-benzothiazole-2-thiol | 2-Amino-6-nitro-1,3-benzothiazole | NaNO2, H2SO4; KSCN | - | - | C7H4N2O2S2 | 212.25 |
| 3 | 2-(Methylthio)-6-nitro-1,3-benzothiazole | 6-Nitro-1,3-benzothiazole-2-thiol | CH3I, Base | - | - | C8H6N2O2S2 | 226.27 |
| 4 | This compound | 2-(Methylthio)-6-nitro-1,3-benzothiazole | SnCl2/HCl | - | - | C8H8N2S2 | 196.29 |
Note: Yields for steps 2, 3, and 4 are not explicitly reported in the searched literature for this specific sequence and would need to be determined experimentally.
Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide outlines a feasible and logical synthetic route to this compound based on established chemical transformations. The provided experimental protocols offer a starting point for researchers to produce this compound for further investigation in drug discovery and development programs. While the overall yield and specific reaction conditions for some steps require experimental optimization, the described pathway is robust and relies on well-documented reactions in benzothiazole chemistry.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-1,3-benzothiazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-(Methylthio)-1,3-benzothiazol-6-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its biological interactions.
Core Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 25706-29-0 | LookChem[1] |
| Molecular Formula | C₈H₈N₂S₂ | LookChem[1] |
| Molecular Weight | 196.29 g/mol | LookChem[1] |
| Melting Point | 105 °C | LookChem[1] |
| Boiling Point | 385.5 °C at 760 mmHg | LookChem[1] |
| pKa (Predicted) | 3.07 ± 0.10 | LookChem[1] |
| LogP (Predicted) | 3.18 | LookChem[1] |
| XLogP3 (Predicted) | 2.4 | LookChem[1] |
| Vapor Pressure | 3.79E-06 mmHg at 25°C | LookChem[1] |
| Density | 1.39 g/cm³ | LookChem[1] |
| Flash Point | 186.9 °C | LookChem[1] |
| Refractive Index | 1.734 | LookChem[1] |
| Polar Surface Area | 92.45 Ų | LookChem[1] |
| Hydrogen Bond Donor Count | 1 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |
| Rotatable Bond Count | 1 | LookChem[1] |
| Exact Mass | 196.01289061 | LookChem[1] |
| Canonical SMILES | CSC1=NC2=C(S1)C=C(C=C2)N | LookChem[1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of benzothiazole derivatives are outlined below. These protocols are based on established procedures for structurally similar compounds and can be adapted for this compound.
Synthesis of 2-Amino-6-substituted-benzothiazoles
This procedure is a general method for the synthesis of 2-aminobenzothiazole derivatives from substituted anilines, which can be adapted for the synthesis of the parent amine of the target compound.
Materials:
-
Substituted p-phenylenediamine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Norit (activated carbon)
Procedure:
-
A solution of the starting substituted p-phenylenediamine (1 mole) in chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel.
-
Concentrated sulfuric acid (0.55 mole) is added dropwise over 5 minutes.
-
Sodium thiocyanate (1.1 moles) is added to the resulting suspension, and the mixture is heated at 100°C for 3 hours in an oil bath.
-
The solution, now containing the corresponding thiourea, is cooled to 30°C.
-
Sulfuryl chloride (1.34 moles) is added over 15 minutes, ensuring the temperature does not exceed 50°C.
-
The mixture is maintained at 50°C for 2 hours.
-
The chlorobenzene is removed by filtration.
-
The solid residue is dissolved in 1 liter of hot water, and any remaining solvent is removed by steam distillation.
-
The solution is filtered and then made alkaline with concentrated ammonium hydroxide.
-
The precipitated 2-amino-6-substituted-benzothiazole is filtered and washed with water.
-
For purification, the crude product is dissolved in hot ethanol, treated with Norit, and filtered. The filtrate is diluted with hot water, stirred vigorously, and chilled to induce crystallization. The purified product is then filtered, washed with 30% ethanol, and dried.[2]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of benzothiazole derivatives.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument on the deuterium signal of the solvent.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum using a zg30 pulse sequence. Typical parameters include 16 scans, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a standard carbon NMR spectrum using a zgpg30 pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (1024 or more) is typically required. Other parameters include an acquisition time of 1-2 seconds and a relaxation delay of 2 seconds.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals.
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for analyzing the purity and confirming the molecular weight of the synthesized compound.
Materials:
-
This compound sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Biological Activity and Signaling Pathways
While the pharmacological profile of this compound is not extensively documented, studies on closely related analogs provide critical insights into its potential biological effects and mechanisms of action.
Cardiovascular Toxicity and Apoptotic Pathway
A structurally similar compound, 2-(Methylthio)benzothiazole (MTBT), has been shown to induce cardiovascular toxicity in zebrafish larvae. The proposed mechanism involves the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2), which in turn activates an apoptotic pathway, leading to developmental and functional cardiovascular defects.
Cardiovascular Toxicity Pathway of MTBT
Bioactivation via Cytochrome P450 Metabolism
2-(Alkylthio)-1,3-benzothiazole derivatives can undergo bioactivation in the liver. This metabolic process is primarily catalyzed by cytochrome P450 enzymes, not flavin monooxygenases. The bioactivation involves the oxidation of the alkylthio group to form sulfoxide and sulfone intermediates. These electrophilic metabolites can then be conjugated with glutathione (GSH), leading to the formation of GSH adducts. This pathway is a significant consideration in drug safety, as the formation of reactive metabolites can potentially lead to idiosyncratic adverse drug reactions.
Bioactivation Pathway of 2-(Alkylthio)-1,3-benzothiazoles
The broader class of benzothiazole derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The specific biological targets and therapeutic potential of this compound, however, remain an area for further investigation. The information provided in this guide serves as a foundational resource for such future research endeavors.
References
In-depth Technical Guide: 2-(Methylthio)-1,3-benzothiazol-6-amine (CAS: 25706-29-0)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Physicochemical Properties
Compound Name: 2-(Methylthio)-1,3-benzothiazol-6-amine[1] Synonyms: 6-Amino-2-(methylthio)benzothiazole, 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine[2] CAS Number: 25706-29-0[1] Molecular Formula: C₈H₈N₂S₂[1] Molecular Weight: 196.29 g/mol [1][2]
This section summarizes the key physicochemical properties of this compound, which are essential for its handling, formulation, and potential application in research and development. The data presented has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| Melting Point | 105 °C | [1][2] |
| Boiling Point | 385.5 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.39 g/cm³ (Predicted) | [1] |
| Flash Point | 186.9 °C | [1] |
| pKa (Predicted) | 3.07 ± 0.10 | [1] |
| LogP (Predicted) | 3.18160 | [1] |
| XLogP3 | 2.4 | [1] |
| Vapor Pressure | 3.79E-06 mmHg at 25°C | [1] |
| Refractive Index | 1.734 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 196.01289061 | [1] |
| Complexity | 165 | [1] |
Synthesis and Commercial Availability
This compound is commercially available from various chemical suppliers, indicating its utility in research and as a building block for more complex molecules.[1][2] The synthesis of the broader class of 2-aminobenzothiazoles often involves the reaction of substituted anilines with a thiocyanate source in the presence of a halogen.[3][4] Modifications to introduce the 6-amino and 2-methylthio groups would follow established synthetic organic chemistry principles.
A general logical workflow for the potential synthesis of this and related compounds is outlined below.
Biological Context and Potential Research Areas
While specific biological activity data for this compound (CAS 25706-29-0) is not extensively documented in publicly available literature, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[3][5][6] Derivatives of benzothiazole have been investigated for numerous therapeutic applications, suggesting potential avenues of research for the title compound.
General Biological Activities of the Benzothiazole Scaffold:
-
Anticancer: Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and interaction with DNA.[5][7]
-
Antimicrobial: The benzothiazole nucleus is a core component of compounds with significant antibacterial and antifungal properties.[8][9]
-
Anti-inflammatory: Certain benzothiazole derivatives have shown promise as anti-inflammatory agents.[3]
-
Antiviral: Research has indicated the potential of benzothiazole compounds in antiviral drug discovery.[3]
-
Anthelmintic: Some benzothiazole derivatives have been evaluated for their activity against parasitic worms.[7]
The presence of this compound in chemical screening libraries suggests it may have been evaluated in high-throughput screening campaigns to identify novel bioactive molecules. However, the results of such screenings are often proprietary and not publicly disclosed.
The logical relationship for investigating the potential of this compound based on the known activities of its core scaffold is depicted below.
Experimental Protocols
Due to the absence of specific published studies detailing the biological evaluation of this compound, detailed experimental protocols for this particular compound cannot be provided. However, researchers can adapt established protocols for evaluating the biological activities of novel chemical entities, particularly those used for other benzothiazole derivatives.
General Experimental Workflow for Biological Screening:
Conclusion and Future Directions
This compound is a readily available chemical compound with a core benzothiazole structure known for a wide array of biological activities. While direct experimental data on its biological function is currently limited in the public domain, its inclusion in screening libraries and the established pharmacological importance of its structural class make it an interesting candidate for further investigation. Future research efforts could focus on systematic in vitro and in vivo screening to elucidate its potential therapeutic value, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. Structure-activity relationship (SAR) studies on derivatives of this compound could also lead to the discovery of novel and potent therapeutic agents.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Profile of 2-(Methylthio)-1,3-benzothiazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Methylthio)-1,3-benzothiazol-6-amine. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectral data alongside experimental data for closely related structural analogs. The information is intended to serve as a reference for researchers and scientists involved in the synthesis, characterization, and application of novel benzothiazole derivatives in fields such as medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in drug discovery and development due to their wide range of biological activities. Accurate structural elucidation through spectroscopic methods is a critical step in the research and development process. This guide focuses on the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following sections present a summary of predicted and analogous experimental spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, alongside experimental data for the related compound 2-(Methylthio)benzothiazole.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.5 | d | H-4 |
| ~7.0 | d | H-7 |
| ~6.8 | dd | H-5 |
| ~3.8 | s | NH₂ |
| ~2.7 | s | S-CH₃ |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C-2 |
| ~150 | C-7a |
| ~145 | C-6 |
| ~135 | C-3a |
| ~122 | C-5 |
| ~115 | C-4 |
| ~105 | C-7 |
| ~15 | S-CH₃ |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Table 3: Experimental ¹H and ¹³C NMR Spectroscopic Data for 2-(Methylthio)benzothiazole [1]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H | 7.92 | d | CDCl₃ |
| ¹H | 7.78 | d | CDCl₃ |
| ¹H | 7.42 | t | CDCl₃ |
| ¹H | 7.30 | t | CDCl₃ |
| ¹H | 2.78 | s | CDCl₃ |
| ¹³C | 167.9 | - | DMSO-d₆ |
| ¹³C | 153.2 | - | DMSO-d₆ |
| ¹³C | 135.2 | - | DMSO-d₆ |
| ¹³C | 126.3 | - | DMSO-d₆ |
| ¹³C | 124.5 | - | DMSO-d₆ |
| ¹³C | 122.0 | - | DMSO-d₆ |
| ¹³C | 121.3 | - | DMSO-d₆ |
| ¹³C | 15.1 | - | DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3300 | N-H (amine) | Symmetric & Asymmetric Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (methyl) | Stretching |
| 1620-1580 | C=N (thiazole) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1360-1310 | C-N | Stretching |
| ~700 | C-S | Stretching |
Disclaimer: Data is predicted and should be confirmed by experimental analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 196.0129 Da.
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₈N₂S₂ |
| Exact Mass | 196.0129 Da |
| Molecular Weight | 196.29 g/mol |
| Predicted [M+H]⁺ | 197.0202 |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for benzothiazole derivatives. These can be adapted for the specific analysis of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
5-10 mg of the sample
-
0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
Vortex mixer
Instrumentation:
-
300-500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial.
-
Use the vortex mixer to ensure the sample is completely dissolved.
-
Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse, 16-32 scans, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) may be necessary depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
1-2 mg of the sample
-
Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
0.1-1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC-grade solvents.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample.
-
LC-MS Analysis:
-
Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.
-
Perform chromatographic separation if necessary, or introduce the sample directly into the mass spectrometer via flow injection.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Set the scan range to cover the expected molecular weight (e.g., m/z 50-500).
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation temperature of 300-400 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion in the full scan mass spectrum to confirm the molecular weight.
-
If required, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for further structural confirmation.
-
Experimental and Analytical Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel benzothiazole derivative like this compound.
Caption: Generalized workflow for synthesis and spectroscopic characterization.
References
An In-depth Technical Guide to the Structural Analysis of 2-(Methylthio)-1,3-benzothiazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(Methylthio)-1,3-benzothiazol-6-amine is a heterocyclic compound of interest within medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for rational drug design. This technical guide provides a comprehensive overview of the analytical techniques required for the definitive structural characterization of this molecule, with a primary focus on single-crystal X-ray diffraction. While a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases to date, this document outlines the necessary experimental protocols for its determination and analysis. Furthermore, it presents available physicochemical data and discusses the common synthetic routes for benzothiazole derivatives.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂S₂ | LookChem[1] |
| Molecular Weight | 196.29 g/mol | LookChem[1] |
| CAS Number | 25706-29-0 | LookChem[1] |
| Melting Point | 105 °C | LookChem[1] |
| Boiling Point | 385.5 °C at 760 mmHg | LookChem[1] |
| Density | 1.39 g/cm³ | LookChem[1] |
| pKa (Predicted) | 3.07 ± 0.10 | LookChem[1] |
| LogP (Predicted) | 3.18 | LookChem[1] |
| Hydrogen Bond Donor Count | 1 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |
Synthesis of 2-Aminobenzothiazole Scaffolds
The synthesis of 2-aminobenzothiazole derivatives is well-established in the literature. A common and effective method is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid. This reaction proceeds via an electrophilic thiocyanation of the aniline, followed by intramolecular cyclization.
A general synthetic scheme for the preparation of 6-substituted-2-aminobenzothiazoles is depicted below. For the synthesis of the title compound, a p-substituted aniline with a suitable protecting group for the amine and a methylthio group would be the starting material.
References
literature review of 2-(Methylthio)-1,3-benzothiazol-6-amine
An In-Depth Technical Review of 2-(Methylthio)-1,3-benzothiazol-6-amine
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] This technical guide focuses on this compound (CAS No: 25706-29-0), a specific derivative within this important class. While this compound is commercially available for research purposes,[5][6][7] detailed studies on its biological activity are not extensively documented in the current literature. Therefore, this review synthesizes the available physicochemical data for the target molecule, outlines general synthetic strategies for the benzothiazole core, and discusses the biological activities and mechanisms of action of structurally related compounds to provide a comprehensive overview for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, formulation, and in the design of experimental studies.
| Property | Value | Reference |
| CAS Number | 25706-29-0 | [8] |
| Molecular Formula | C8H8N2S2 | [8] |
| Molecular Weight | 196.29 g/mol | [8] |
| Melting Point | 105 °C | [8] |
| Boiling Point | 385.5 °C at 760 mmHg | [8] |
| Flash Point | 186.9 °C | [8] |
| Density | 1.39 g/cm³ | [8] |
| pKa | 3.07 ± 0.10 (Predicted) | [8] |
| LogP | 3.18160 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Canonical SMILES | CSC1=NC2=C(S1)C=C(C=C2)N | [8] |
Synthesis and Experimental Protocols
The synthesis of the this compound core relies on established methods for constructing the benzothiazole ring system. The most common approach involves the condensation of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.
General Synthetic Pathway for 2-Substituted Benzothiazoles
The formation of the benzothiazole ring is typically achieved by the reaction of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives.[2][9] This condensation reaction is often catalyzed by an acid or promoted by an oxidizing agent.
General Experimental Protocol for Benzothiazole Synthesis
While a specific protocol for this compound is not detailed in the surveyed literature, a general method for preparing 2-aminobenzothiazoles can be adapted. A common historical method is the Hugershoff synthesis. A more direct approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.
Example Protocol: Synthesis of 2-Amino-Substituted Benzothiazoles
-
Dissolve the appropriately substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of 96% glacial acetic acid in a flask suitable for cooling.
-
Prepare a solution of bromine (0.1 mole) in 100 mL of glacial acetic acid.
-
While stirring and maintaining the temperature below 10°C, add the bromine solution dropwise to the aniline/thiocyanate mixture.
-
After the complete addition of bromine, continue stirring the mixture for an additional 10 hours.
-
Filter the reaction mixture. The resulting solid is collected, and the filtrate is neutralized with a 10% NaOH solution to precipitate any remaining product.
-
The collected precipitate is filtered, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 2-amino substituted benzothiazole.
To obtain the target compound, one might start with 4-nitro-1,2-phenylenediamine, convert it to the corresponding 6-nitro-2-aminobenzothiazole, followed by diazotization to introduce a thiol group at the 2-position, methylation of the thiol, and finally reduction of the nitro group at the 6-position to an amine.
Biological Activities of Related Benzothiazole Derivatives
Although specific bioactivity data for this compound is scarce, the broader benzothiazole class exhibits a wide range of pharmacological effects. Data from structurally related analogues provide insight into the potential therapeutic applications of this chemical scaffold.
| Compound/Derivative Class | Biological Activity | Quantitative Data | Reference |
| N-(1,3-benzothiazol-2-yl)-N'-(4-methylphenyl) urea | α-Chymotrypsin Inhibition | IC₅₀ = 20.6 ± 0.06 μM | [10][11] |
| 6-Thiocyanate-β-bromo-propionyl-UBT | Antibacterial, Antifungal, Antiprotozoal | MIC = 50 μg/mL | [10][11] |
| 1,3-Benzothiazole-2-amine Derivatives | Anticonvulsant (in-silico) | Binding Affinity (GABA-AT): -5.8 to -6.6 kcal/mol | [4] |
| Various C-2 Substituted Benzothiazoles | Antitumor, Antimicrobial, Antiviral, Antidiabetic | Not specified | [1] |
Potential Mechanisms of Action
The mechanisms through which benzothiazole derivatives exert their effects are diverse. Based on studies of related compounds, potential pathways and molecular targets can be proposed.
Enzyme Inhibition and Receptor Modulation
Many benzothiazole derivatives function as enzyme inhibitors. For instance, certain urea derivatives of benzothiazole are known to inhibit α-chymotrypsin.[10][11] In the context of neurological disorders, in-silico studies have shown that 1,3-benzothiazole-2-amine derivatives can dock effectively with γ-aminobutyric acid-aminotransferase (GABA-AT) and activated open sodium ion channels (NavMs), which are critical targets in epilepsy.[4] This suggests a potential role as modulators of neurotransmission.
The workflow for such in-silico screening provides a logical framework for assessing the potential of new derivatives like this compound.
Conclusion
This compound is a member of the pharmacologically significant benzothiazole family. While its specific biological profile is not yet well-characterized in public literature, its physicochemical properties are defined. The synthetic routes to access this compound are well-established through the general chemistry of the benzothiazole scaffold. Based on the potent and varied biological activities of structurally related compounds, this compound represents a molecule of interest for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and neurology. Future research should focus on its synthesis, purification, and subsequent screening in a variety of biological assays to elucidate its therapeutic potential.
References
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-AMINO-2-(METHYLTHIO)-BENZOTHIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 7. 6-AMINO-2-(METHYLTHIO)-BENZOTHIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole core, a deceptively simple fusion of a benzene and a thiazole ring, has carved a significant niche in the landscape of chemistry and pharmacology. From its early beginnings in the dye industry to its current status as a "privileged scaffold" in medicinal chemistry, the journey of benzothiazole and its derivatives is a testament to the power of synthetic exploration and the intricate relationship between chemical structure and biological function. This technical guide provides a comprehensive exploration of the discovery, historical milestones, and key experimental methodologies that have defined this remarkable class of heterocyclic compounds.
A Historical Overview: From Industrial Dyes to Modern Therapeutics
The story of benzothiazole begins in the late 19th century with the burgeoning synthetic dye industry. In 1879, the German chemist August Wilhelm von Hofmann reported the first synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles.[1][2] However, the initial applications of this new heterocyclic system were not in medicine but in coloration. One of the earliest significant benzothiazole derivatives was Primuline, a yellow direct dye for cotton, synthesized by Arthur George Green in 1887. Another notable early derivative is Thioflavin T, a fluorescent dye synthesized from dehydrothiotoluidine, which has found a crucial modern application in the detection of amyloid plaques associated with Alzheimer's disease.[3][4]
A pivotal moment in the industrial history of benzothiazole derivatives occurred in 1921 with the discovery of 2-sulfanylbenzothiazoles (2-mercaptobenzothiazole, MBT) as highly effective vulcanization accelerators for rubber.[1][2] This discovery revolutionized the rubber industry by significantly reducing the time and energy required for the vulcanization process.[5]
It was not until the latter half of the 20th century that the vast pharmacological potential of benzothiazole derivatives began to be systematically unveiled.[1] Researchers discovered that this versatile scaffold could be functionalized to interact with a wide array of biological targets, leading to the development of compounds with diverse therapeutic activities. This shift in focus established the benzothiazole core as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Today, the benzothiazole moiety is a key component in a range of pharmaceuticals, including the anti-amyotrophic lateral sclerosis (ALS) drug Riluzole and the dopamine agonist Pramipexole, used in the treatment of Parkinson's disease.[6]
The parent benzothiazole molecule, a colorless, slightly viscous liquid with a quinoline-like odor, was not isolated from a natural source until much later, in 1967, when it was identified in the volatiles of American cranberries.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for various benzothiazole derivatives, including their biological activities and the yields of different synthetic methods.
Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives (Minimum Inhibitory Concentration, MIC)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Benzothiazole arylidine derivatives | Staphylococcus aureus | 4-20 (µmol L⁻¹) | [7] |
| Benzothiazole arylidine derivatives | Bacillus subtilis | 4-20 (µmol L⁻¹) | [7] |
| Benzothiazole arylidine derivatives | Chlamydia pneumoniae | 4-20 (µmol L⁻¹) | [7] |
| Pyrrolo[2,1-b][8][9]benzothiazole derivative 9d | Various bacteria | 4-10 (µmol L⁻¹) | [7] |
| Novel Benzothiazole Compound 3 | Escherichia coli | 25 | [10] |
| Novel Benzothiazole Compound 4 | Escherichia coli | 25 | [10] |
| Novel Benzothiazole Compound 3 | Candida albicans | 25 | [10] |
| Novel Benzothiazole Compound 10 | Candida albicans | 100 | [10] |
| Benzothiazole based 4-thiazolidinones | E. coli | 15.6–125 | [11] |
| Benzothiazole based 4-thiazolidinones | C. albicans | 15.6–125 | [11] |
| 2-Mercaptobenzothiazole derivative 16c | S. aureus | 0.025 (mM) | [12] |
Table 2: Anticancer Activity of Selected Benzothiazole Derivatives (IC₅₀ Values)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [13] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [13][14] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Lung) | 0.29 | [13][14] |
| Substituted bromopyridine acetamide benzothiazole 29 | SKRB-3 (Breast) | 0.0012 | [13] |
| Substituted bromopyridine acetamide benzothiazole 29 | SW620 (Colon) | 0.0043 | [13] |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one 7d | NCI-H460, HepG2, HCT-116 | 0.28, 0.39, 0.14 | [7] |
| Benzothiazole derivative 4d | BxPC-3 (Pancreatic) | 3.99 | [15] |
| Benzothiazole derivative 4m | AsPC-1 (Pancreatic) | 8.49 | [15] |
| 2-Substituted benzothiazole derivative A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [16] |
| 2-Substituted benzothiazole derivative B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [16] |
Table 3: Comparison of Yields for Benzothiazole Synthesis Methods
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Condensation with Aldehydes (Conventional Heating) | 2-Aminothiophenol, Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 45 - 60 min | 85 - 94% | [1] |
| Condensation with Aldehydes (Microwave-Assisted) | 2-Aminothiophenol, Aldehydes | [pmIm]Br (ionic liquid) | Solvent-free | - | - | High | [15] |
| Condensation with Carboxylic Acids | 2-Aminothiophenol, Benzoic acid derivatives | Molecular iodine | Solvent-free | - | 10 min | Excellent | [10] |
| Condensation with Acyl Chlorides | 2-Aminothiophenol, Acyl chlorides | n-Tetrabutylammonium iodide (TBAI) | - | 60 | - | Good | [10] |
| Industrial Synthesis of 2-Mercaptobenzothiazole | Aniline, Carbon disulfide, Sulfur | None | - | 240 - 255 | ~5 h | 82.5 - 87.5% | [8] |
| One-pot tandem approach | 2-Aminothiophenol, Alcohols | Propylphosphonic anhydride (T3P) | - | 0 - 25 | - | Excellent | [17] |
Table 4: Physicochemical Properties of Benzothiazole and a Key Derivative
| Property | Benzothiazole | 2-Mercaptobenzothiazole (MBT) |
| Molecular Formula | C₇H₅NS | C₇H₅NS₂ |
| Molar Mass | 135.19 g/mol | 167.24 g/mol |
| Appearance | Colorless to yellow liquid | White solid |
| Melting Point | 2 °C | 177–181 °C |
| Boiling Point | 227-228 °C | - |
| Density | 1.238 g/mL | - |
| Solubility | Slightly soluble in water; soluble in alcohol, carbon disulfide | Insoluble in water; dissolves in base |
Key Experimental Protocols
The synthesis of the benzothiazole core is most commonly achieved through the condensation of 2-aminothiophenol with a variety of electrophilic partners. The following protocols detail key historical and modern synthetic methods.
Protocol 1: Synthesis of 2-Aryl-Benzothiazoles via Condensation with Aldehydes (A Representative Modern Method)
This protocol describes a common and efficient method for the synthesis of 2-aryl-benzothiazoles.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Solvent (e.g., ethanol, dimethylformamide)
-
Oxidizing agent (e.g., hydrogen peroxide, air)
-
Catalyst (optional, e.g., an acid or base like HCl)
Procedure:
-
Dissolve 2-aminothiophenol (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
If using a catalyst, add it to the mixture.
-
Add the oxidizing agent (e.g., a mixture of H₂O₂/HCl) to the reaction mixture. A ratio of 1:1:6:3 of 2-aminothiophenol:aromatic aldehyde:H₂O₂:HCl has been found to be optimal for some reactions.[10]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times are typically in the range of 45-60 minutes.[1]
-
Upon completion, the product may precipitate from the solution. If so, it can be isolated by filtration.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 2-aryl-benzothiazole.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Industrial Synthesis of 2-Mercaptobenzothiazole (MBT) (The Kelly Process)
This protocol outlines the industrial-scale synthesis of the important rubber vulcanization accelerator, 2-mercaptobenzothiazole.
Materials:
-
Aniline
-
Carbon disulfide (CS₂)
-
Sulfur
Procedure:
-
Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave. A typical feed mass ratio for an optimized process is 6 (S) : 17 (CS₂) : 20 (Aniline).[8]
-
The reaction mixture is heated to a high temperature, typically around 240-255 °C, under elevated pressure (autogenous pressure, which can reach up to 10 MPa).[5][8]
-
The reaction is allowed to proceed for approximately 5 hours.[8] During the reaction, hydrogen sulfide (H₂S) is produced as a byproduct and must be handled with appropriate safety measures.[5]
-
After the reaction is complete, the crude MBT is obtained.
-
Purification is achieved by dissolving the crude product in an aqueous sodium hydroxide solution. This step allows for the separation of tar-like byproducts.
-
The aqueous sodium salt of MBT is then treated with an acid (e.g., sulfuric acid) to precipitate the purified MBT.[5]
-
The precipitated 2-mercaptobenzothiazole is then filtered, washed, and dried. This process can achieve a purity of over 99% with yields around 87.5%.[8]
Protocol 3: Synthesis of Thioflavin T
Thioflavin T is synthesized by the methylation of dehydrothiotoluidine.
Materials:
-
Dehydrothiotoluidine (a product of heating p-toluidine with sulfur)
-
Methanol
-
Hydrochloric acid
Procedure:
-
Dehydrothiotoluidine is methylated using methanol in the presence of hydrochloric acid.[3]
-
The reaction is typically carried out under pressure at elevated temperatures.
-
The resulting Thioflavin T is then isolated and purified.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a fundamental synthetic route to benzothiazoles, a general experimental workflow, and the signaling pathways of two key benzothiazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Thioflavin - Wikipedia [en.wikipedia.org]
- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
- 6. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 13. publications.iarc.who.int [publications.iarc.who.int]
- 14. Benzothiazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 2-(Methylthio)-1,3-benzothiazol-6-amine: A Technical Guide for Drug Discovery
An In-depth Analysis of a Promising Scaffold for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This technical guide focuses on the specific, yet under-investigated, compound 2-(Methylthio)-1,3-benzothiazol-6-amine .
While direct and extensive biological evaluations of this compound are not widely available in current scientific literature, its structural features—a 2-methylthio substituent and a 6-amino group on the benzothiazole core—suggest a strong potential for significant biological activity. This document aims to provide a comprehensive overview of the prospective therapeutic applications of this molecule by examining the well-documented activities of structurally related 2-(alkylthio)benzothiazole and 6-aminobenzothiazole derivatives. By analyzing the biological impact of these key functional groups, we can infer the potential activities of the target compound and provide a roadmap for its future investigation.
Chemical Profile of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 25706-29-0 |
| Molecular Formula | C₈H₈N₂S₂ |
| Molecular Weight | 196.29 g/mol |
| Canonical SMILES | CSC1=NC2=C(S1)C=C(C=C2)N |
| Physical State | Solid |
| Melting Point | 105 °C |
Potential Biological Activities Based on Structural Analogs
The biological profile of this compound can be extrapolated from the known activities of its core components: the 2-(methylthio)benzothiazole and the 6-aminobenzothiazole scaffolds.
Anticancer Activity
The benzothiazole scaffold is a well-established pharmacophore in the development of novel anticancer agents. The substitution pattern on the benzothiazole ring plays a crucial role in modulating the cytotoxic and antiproliferative effects.
Insights from 6-Aminobenzothiazole Derivatives: Derivatives of 6-aminobenzothiazole have shown promising anticancer activities. For instance, novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have demonstrated potent antiproliferative activity against lung cancer cells (A549), with IC₅₀ values in the sub-micromolar range.[1] Mechanistic studies of these related compounds revealed induction of G1-phase cell cycle arrest and apoptosis, mediated through the inhibition of signaling pathways such as ALK/PI3K/AKT.[1] Furthermore, 2,6-disubstituted benzothiazoles have exhibited modest anti-cancer activity against MCF-7, HeLa, and MG63 cell lines.[2]
Insights from 2-(Alkylthio)benzothiazole Derivatives: The introduction of a methylthio group at the 2-position can also contribute to anticancer activity. For example, pyrimidine-containing benzothiazole derivatives with a methylthio group have shown excellent growth inhibition against various cancer cell lines, including lung, breast, and renal cancer.[2]
Hypothesized Anticancer Potential: Based on these findings, it is plausible that this compound could exhibit significant anticancer properties. The 6-amino group could serve as a key pharmacophore for interacting with biological targets, while the 2-methylthio group might influence the compound's potency and selectivity.
Table 1: Anticancer Activity of Structurally Related Benzothiazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 6-Aminobenzothiazole Analogs | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45) | A549 (Lung) | 0.44 µM | [1] |
| 2,6-Disubstituted Benzothiazoles | Sulphonamide based acetamide benzothiazole | MCF-7 (Breast) | 34.5 µM | [2] |
| HeLa (Cervical) | 44.15 µM | [2] | ||
| MG63 (Osteosarcoma) | 36.1 µM | [2] | ||
| Hydrazine Benzothiazoles | 2-(4-hydroxy-methoxy benzylidene)-hydrazino derivative | HeLa (Cervical) | 2.41 µM | [3] |
| COS-7 (Kidney) | 4.31 µM | [3] | ||
| Carbohydrazide Benzothiazoles | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 µg/mL | [2] |
| LNCaP (Prostate) | 11.2 µg/mL | [2] |
Antimicrobial Activity
Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.
Insights from 2-(Alkylthio)benzothiazole Derivatives: Studies on 2-methylthio-benzo[g][1][2][4]triazolo[1,5-a]quinazoline derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[5] This suggests that the 2-methylthio group is compatible with, and potentially contributory to, antimicrobial effects.
Insights from 6-Aminobenzothiazole Derivatives: The 6-amino group can also be a key feature in antimicrobial benzothiazoles. For instance, novel 2-alkylthio-6-aminobenzothiazoles have been reported to have anticandidous activity.
Hypothesized Antimicrobial Potential: The combination of the 2-methylthio group and the 6-amino group in the target molecule could lead to potent and broad-spectrum antimicrobial activity. The amino group provides a site for potential interactions with microbial enzymes or cell components, while the methylthio group can influence the overall lipophilicity and cell permeability of the compound.
Table 2: Antimicrobial Activity of Structurally Related Benzothiazole Derivatives
| Compound Class | Derivative Example | Microorganism | Activity (MIC) | Reference |
| 2-Methylthio-benzo[g][1][2][4]- triazolo[1,5-a]quinazolines | Multiple derivatives | Various Bacteria & Fungi | Significant activity reported | [5] |
| Thiophene Benzothiazoles | Thiophene derivative 13 | Staphylococcus aureus | 3.125 µg/mL | [6] |
| Pyrazolo[1,5-a]pyrimidine Benzothiazoles | Pyrazolo[1,5-a]pyrimidine 21b | Aspergillus fumigatus | 6.25 µg/mL | [6] |
| Fusarium oxysporum | 6.25 µg/mL | [6] |
Enzyme Inhibition
Benzothiazole derivatives have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.
Insights from 6-Aminobenzothiazole Derivatives: A series of 6-substituted-2-aminobenzothiazoles were found to be in vitro inhibitors of microsomal mixed-function oxidase activity, specifically aminopyrine N-demethylase.[4] Kinetic studies revealed that these compounds can act as competitive inhibitors, suggesting they bind to the active site of cytochrome P-450.[4] Additionally, 2-aminobenzothiazole derivatives bearing a sulfonamide group at position 6 have been investigated as potent inhibitors of carbonic anhydrase isoforms, including those associated with tumors (CA IX and XII).[7]
Hypothesized Enzyme Inhibition Potential: Given the documented activity of 6-aminobenzothiazole derivatives as enzyme inhibitors, this compound is a promising candidate for screening against various enzyme families. The 6-amino group can be crucial for binding interactions within the enzyme's active site, and the overall structure could be optimized to achieve high potency and selectivity.
Table 3: Enzyme Inhibition by Structurally Related Benzothiazole Derivatives
| Compound Class | Enzyme Target | Inhibition Data | Reference |
| 6-Substituted-2-aminobenzothiazoles | Aminopyrine N-demethylase (Cytochrome P-450) | Competitive inhibition (Ki = 60 µM for 6-n-propoxy-2-AB) | [4] |
| 2-Aminobenzothiazole-6-sulfonamides | Carbonic Anhydrase IX and XII | Highly potent inhibition (KIs in the nanomolar range) | [7] |
| Carbonic Anhydrase II | Potent inhibition (KIs ranging from 3.5 to 45.4 nM) | [7] | |
| Benzothiazole-phenyl analogs | Soluble epoxide hydrolase (sEH) and Fatty acid amide hydrolase (FAAH) | Dual inhibition | [8] |
Experimental Protocols for Biological Evaluation
While specific protocols for this compound are not available, the following are generalized methodologies commonly used for evaluating the biological activities of novel benzothiazole derivatives.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General Protocol for Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)
-
Enzyme and Substrate Preparation: A solution of the purified enzyme (e.g., human carbonic anhydrase) and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compound is dissolved in a suitable solvent and diluted to various concentrations.
-
Assay Procedure: The enzyme, inhibitor, and substrate are mixed in a specific order in a 96-well plate or a cuvette. The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).
Visualizing Methodologies and Pathways
To further aid in the conceptualization of the research and development process for this compound, the following diagrams illustrate a typical workflow for anticancer drug screening and a representative signaling pathway often targeted by benzothiazole derivatives.
Caption: A generalized workflow for the discovery and development of a novel bioactive compound.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer benzothiazole derivatives.
Conclusion and Future Directions
While this compound remains a largely unexplored molecule, the extensive research on its structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the 6-amino and 2-methylthio functional groups on the versatile benzothiazole scaffold provides a compelling rationale for its investigation as an anticancer, antimicrobial, and enzyme inhibitory agent.
This technical guide serves as a foundational resource for initiating the biological evaluation of this compound. Future research should focus on:
-
Synthesis and Characterization: Efficient and scalable synthesis of the title compound, followed by thorough structural and purity analysis.
-
Broad-Spectrum Biological Screening: Comprehensive in vitro screening against a diverse panel of cancer cell lines, pathogenic microbes, and key enzymes to identify its primary biological activities.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying its most potent activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
The systematic investigation of this compound holds the promise of uncovering a novel and potent therapeutic agent, thereby enriching the ever-expanding portfolio of bioactive benzothiazole derivatives.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of 2-Aminobenzothiazole Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth exploration of the multifaceted mechanisms of action of 2-aminobenzothiazole compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. Due to their "privileged" structural nature, these compounds interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide will focus on their anticancer, antimicrobial, and neuroprotective actions, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Anticancer Mechanisms of Action
2-Aminobenzothiazole derivatives have emerged as potent anticancer agents, operating through several distinct and sometimes overlapping mechanisms.[1][3] Their efficacy stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer, such as cell cycle progression, proliferation, and survival signaling.
Kinase Inhibition
A primary mechanism of action for many 2-aminobenzothiazole compounds is the inhibition of protein kinases, enzymes that are central to cellular signaling and are frequently overactive in cancer.[2]
-
PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling network that regulates cell growth, proliferation, and survival.[4] Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway. For instance, compound OMS14 demonstrated significant inhibition (65%) of PIK3CD/PIK3R1 (p110δ/p85α), suggesting this as a potential anticancer mechanism.[4][5][6] The downstream effects of PI3K inhibition include the suppression of Akt and mTOR, further contributing to the anticancer effect.[4][5]
-
Receptor Tyrosine Kinase (RTK) Inhibition:
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Certain 2-aminobenzothiazole compounds have been developed as potent EGFR inhibitors, with IC50 values in the nanomolar to low micromolar range.[1] For example, compounds 10 and 11 showed robust inhibitory activity against EGFR kinase with IC50 values of 94.7 and 54.0 nM, respectively.[1]
-
Other RTKs: These compounds also target other tyrosine kinases like MET (hepatocyte growth factor receptor) and Focal Adhesion Kinase (FAK).[1] Compound 24 effectively blocked the enzymatic activity of FAK with an IC50 value of 19.5 ± 2.12 μM.[1]
-
-
Serine/Threonine Kinase Inhibition:
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. 2-Aminobenzothiazole derivatives have been designed as CDK inhibitors.[1] Compound 40 , for example, displayed an IC50 of 4.29 μM against CDK2 and exhibited potent cell-killing activity against A549, MCF-7, and Hep3B tumor cell lines.[1]
-
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[7] Several 2-aminobenzothiazole-arylpropenone conjugates have been identified as potent inhibitors of tubulin polymerization.[7][8] By disrupting microtubule dynamics, these compounds cause a cell cycle block in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptotic cell death.[7][8] This mechanism is confirmed by observations of increased cyclin B1 levels and the loss of intact microtubule structures in treated cells.[8]
Induction of Apoptosis
A common downstream effect of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. 2-Aminobenzothiazole compounds have been shown to trigger apoptosis through various pathways:
-
Caspase Activation: Treatment with these compounds leads to the cleavage (activation) of key executioner caspases, such as caspase-3 and caspase-7, as well as the cleavage of PARP1, a substrate of activated caspases.[9][10][11]
-
Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic and anti-apoptotic proteins. Studies have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bim.[9]
-
DNA Damage: Some derivatives cause single-strand DNA breaks and fragmentation in leukemia cells, contributing to the apoptotic process without directly intercalating into the DNA.[9]
Topoisomerase Inhibition
Topoisomerases are enzymes crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death, making them a valid target for cancer therapy.[1] Certain 2-aminobenzothiazole derivatives have been identified as inhibitors of these enzymes.[1][3]
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-aminobenzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [4][12] |
| MCF-7 | Breast Cancer | 39.51 | [12] | |
| OMS14 | A549 | Lung Cancer | 34.09 | [4][12] |
| MCF-7 | Breast Cancer | 61.03 | [12] | |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [12] |
| A549 | Lung Cancer | 9.62 | [12] | |
| A375 | Malignant Melanoma | 8.07 | [12] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [12] |
| HCT-116 | Colon Carcinoma | 7.44 | [12] | |
| MCF-7 | Breast Cancer | 8.27 | [12] | |
| Compound 24 | C6 | Rat Glioma | 4.63 | [1] |
| Compound 40 | A549 | Lung Cancer | 3.55 | [1] |
| MCF-7 | Breast Cancer | 3.17 | [1] | |
| Hep3B | Liver Cancer | 4.32 | [1] | |
| Compound 17d | HepG2 | Liver Cancer | 0.41 | [3] |
| Compound 18 | HepG2 | Liver Cancer | 0.53 | [3] |
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2-aminobenzothiazole derivatives.
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity evaluation using the MTT assay.
Antimicrobial and Neuroprotective Mechanisms
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have demonstrated activity against various bacteria and fungi.[13][14]
-
Mechanism: The precise mode of action is still under investigation, but it is reported to involve the inactivation of essential microbial enzymes.[13] Some triazole derivatives of 2-aminobenzothiazole have shown potent activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL, which is more potent than the standard drug ciprofloxacin in that study.[15]
-
Antibiofilm Potential: Compound 2d (a 2-azidobenzothiazole) not only showed significant antibacterial potential against E. faecalis and S. aureus (MIC of 8 μg/mL) but also inhibited the formation of bacterial biofilms at concentrations below its MIC.[15]
Neuroprotective Activity
The 2-aminobenzothiazole scaffold is present in Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighting its potential in neuroprotection.[1][11]
-
p53 Inhibition: The tumor suppressor protein p53 can also mediate cell death in neurons. Tetrahydrobenzothiazole analogues have been identified as p53 inhibitors that protect neuronal cells from lethal insults.[16]
-
Enzyme Inhibition for Alzheimer's Disease: In the context of Alzheimer's disease, derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which is a new therapeutic approach.[17]
-
Antioxidant and Anti-inflammatory Properties: The neuroprotective effects of many agents are attributed to their ability to counter oxidative stress and inflammation, which are common features of neurodegenerative disorders.[18]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation of 2-aminobenzothiazole derivatives.
Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[19]
-
Materials: 96-well plates, cancer cell lines, culture medium, 2-aminobenzothiazole compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with a range of concentrations of the 2-aminobenzothiazole derivatives and incubate for an additional 48-72 hours.[19]
-
MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Formazan Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[20]
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
-
Materials: 96-well microtiter plates, appropriate liquid growth medium (e.g., Mueller-Hinton broth), standardized bacterial or fungal inoculum, 2-aminobenzothiazole derivatives.
-
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds directly in the wells of a 96-well plate containing the growth medium.[20]
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and add it to each well.[20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
This guide provides a foundational understanding of the mechanisms of action for 2-aminobenzothiazole compounds. The versatility of this scaffold continues to make it a subject of intense research for the development of new therapeutic agents.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajesm.in [iajesm.in]
- 3. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arylaminobenzothiazole-arylpropenone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Arylaminobenzothiazole-arylpropenone conjugates as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 10. europeanreview.org [europeanreview.org]
- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. rjpn.org [rjpn.org]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Navigating the Physicochemical Landscape of 2-(Methylthio)-1,3-benzothiazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-(Methylthio)-1,3-benzothiazol-6-amine, a molecule of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound, this document outlines robust, generalized experimental protocols for determining its physicochemical properties. These methodologies are based on established practices for the characterization of related benzothiazole derivatives and other heterocyclic compounds. The guide is intended to equip researchers with the necessary frameworks to assess the compound's suitability for further development, including formulation and preclinical studies. All quantitative data presented are based on predictions or data from structurally similar molecules and should be confirmed by empirical testing.
Introduction
This compound is a heterocyclic compound belonging to the benzothiazole class, which is a prominent scaffold in medicinal chemistry. Benzothiazole derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. A thorough understanding of a compound's solubility and stability is paramount in the early stages of drug development, as these properties significantly influence bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a foundational understanding of these critical attributes for this compound.
Physicochemical Properties
While specific experimental data for this compound is scarce, some basic properties have been reported or predicted. These are summarized in the table below. It is critical to note that these values should be experimentally verified.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂S₂ | --INVALID-LINK-- |
| Molecular Weight | 196.29 g/mol | --INVALID-LINK-- |
| Melting Point | 105 °C | --INVALID-LINK-- |
| Boiling Point | 385.5 °C at 760 mmHg | --INVALID-LINK-- |
| pKa (Predicted) | 3.07 ± 0.10 | --INVALID-LINK-- |
| LogP (Predicted) | 3.18 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. Based on the predicted LogP value, this compound is expected to have low aqueous solubility and higher solubility in organic solvents. The presence of an amine group suggests that its aqueous solubility will be pH-dependent.
General Solubility Characteristics of Benzothiazoles
Benzothiazole and its derivatives generally exhibit good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] Their solubility in water is typically limited.[1] For instance, the parent compound, benzothiazole, has an aqueous solubility in the range of a few milligrams per liter.[2] The introduction of polar functional groups, such as the amine group in the target molecule, may slightly increase aqueous solubility, particularly at acidic pH where the amine can be protonated.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound involves the equilibrium shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, DMSO, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to pre-weighed vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered supernatant by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the compound in the supernatant by using the calibration curve.
-
-
Calculation:
-
The determined concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.
-
References
Methodological & Application
Application Notes and Protocols for 2-(Methylthio)-1,3-benzothiazol-6-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-1,3-benzothiazol-6-amine is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecules. Its benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of a primary amino group at the 6-position and a methylthio group at the 2-position allows for selective functionalization, making it a valuable starting material for the synthesis of novel therapeutic agents and functional materials.
These application notes provide an overview of the synthetic utility of this compound, with detailed protocols for key transformations.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 25706-29-0 | [LookChem] |
| Molecular Formula | C₈H₈N₂S₂ | [LookChem] |
| Molecular Weight | 196.29 g/mol | [LookChem] |
| Melting Point | 105 °C | [LookChem] |
| Boiling Point | 385.5 °C at 760 mmHg | [LookChem] |
| Appearance | Light yellow to green-yellow solid | [ChemicalBook] |
Applications in Organic Synthesis
This compound serves as a precursor for a range of chemical transformations, primarily involving the reactivity of its amino group. Key applications include its use in the Mannich reaction, the synthesis of azo dyes, and the formation of amides and ureas.
Mannich Reaction
The primary amino group of 2-(alkylthio)-6-aminobenzothiazoles readily participates in the Mannich reaction, a three-component condensation with formaldehyde and an active hydrogen compound. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminomethyl moiety. A notable application is the reaction with 2-mercaptobenzothiazole (2-MBT) to form 3-(2-alkylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethiones, which have been investigated for their antimycobacterial activity.[4]
Experimental Protocol: Synthesis of 3-(2-Methylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione [4]
-
Materials:
-
This compound (0.02 mol, 3.92 g)
-
2-Mercaptobenzothiazole (2-MBT) (0.02 mol, 3.34 g)
-
Methanol (26 mL)
-
Acetone (10 mL)
-
34% Formaldehyde solution (2 mL, 0.02 mol)
-
-
Procedure:
-
To a solution of 2-mercaptobenzothiazole in a mixture of methanol and acetone, add this compound.
-
Carefully heat the reaction mixture to 40–45 °C with stirring.
-
Add the formaldehyde solution dropwise to the heated mixture.
-
A powdery product should precipitate from the solution within 10–20 minutes.
-
After 15 minutes of precipitation, cool the mixture.
-
Collect the solid product by suction filtration and wash it with a 2:1 mixture of ethanol and acetone (40 mL).
-
The product can be further purified by suspending the dry substance in methanol (30 mL) and carefully heating it to 30–35 °C.
-
Quantitative Data for Mannich Reaction Products [4]
| R in 2-Alkylthio-6-aminobenzothiazole | Product Yield (%) | Melting Point (°C) |
| Methyl | 85 | 198-200 |
| Ethyl | 82 | 184-186 |
| Propyl | 78 | 175-177 |
| Isopropyl | 75 | 190-192 |
| Butyl | 80 | 163-165 |
| Benzyl | 88 | 178-180 |
Note: The table is adapted from data for various 2-alkylthio derivatives.
Caption: Mannich reaction workflow.
Synthesis of Azo Dyes
The amino group of 2-aminobenzothiazole derivatives can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.[5][6][7] These dyes have applications in textiles and have been investigated for their biological activities. The general procedure involves the diazotization of the primary amine with nitrosylsulfuric acid at low temperatures, followed by coupling with an electron-rich aromatic compound.[8]
General Protocol: Diazotization and Azo Coupling [8]
-
Materials:
-
This compound
-
Sodium nitrite
-
Concentrated Sulfuric acid
-
Coupling component (e.g., N,N-dimethylaniline, 2-naphthol, 8-hydroxyquinoline)
-
Sodium hydroxide or Sodium carbonate solution
-
-
Procedure (Diazotization):
-
Prepare nitrosylsulfuric acid by carefully adding sodium nitrite to concentrated sulfuric acid at a temperature below 10 °C.
-
Dissolve this compound in concentrated sulfuric acid and cool the solution to 0-5 °C.
-
Slowly add the prepared nitrosylsulfuric acid to the amine solution while maintaining the low temperature to form the diazonium salt solution.
-
-
Procedure (Azo Coupling):
-
Dissolve the coupling component in a suitable solvent (e.g., aqueous sodium hydroxide for phenols).
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Adjust the pH of the reaction mixture as needed (typically alkaline for phenols and acidic for anilines) to facilitate coupling.
-
The azo dye will precipitate out of the solution.
-
Collect the dye by filtration, wash with water, and dry.
-
Caption: Azo dye synthesis pathway.
Acylation and Urea Formation
The nucleophilic amino group of this compound can be acylated with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These amides are often intermediates in the synthesis of more complex molecules with potential pharmacological activities.[4][9] Similarly, the amino group can react with isocyanates to form ureas, which are another important class of compounds in drug discovery.[7]
General Protocol: Acylation [9]
-
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
-
Procedure:
-
Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the acylating agent dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute aqueous acid/base solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by chromatography or recrystallization.
-
General Protocol: Urea Synthesis [7]
-
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous solvent (e..g., pyridine, DMF)
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the isocyanate to the solution.
-
Heat the reaction mixture (e.g., to 100 °C) and stir for several hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Caption: Amine functionalization pathways.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. The protocols and data presented here highlight its utility in constructing a variety of molecular architectures, particularly those of interest to the pharmaceutical and material science industries. The ability to selectively functionalize the amino group through well-established reactions like the Mannich reaction, diazotization, acylation, and urea formation underscores its importance as a key building block for the development of novel compounds. Researchers are encouraged to explore the full synthetic potential of this readily accessible benzothiazole derivative.
References
- 1. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: 2-(Methylthio)-1,3-benzothiazol-6-amine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(methylthio)-1,3-benzothiazol-6-amine as a strategic starting material for the synthesis of diverse heterocyclic compounds with significant biological activities. Detailed experimental protocols and characterization data are provided to facilitate its application in synthetic chemistry and drug discovery programs.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic systems. The presence of a reactive amino group at the 6-position and the methylthio group at the 2-position of the benzothiazole core offers multiple sites for chemical modification, making it an attractive scaffold for generating molecular diversity. This document details its application in the synthesis of novel Mannich bases and explores the antimycobacterial potential of the resulting compounds.
Application: Synthesis of Novel Mannich Bases with Antimycobacterial Activity
2-(Alkylthio)-6-aminobenzothiazoles, including the methylthio derivative, serve as key amine components in the Mannich reaction to produce novel 3-(2-alkylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione derivatives. These compounds have been investigated for their antimycobacterial properties. The reaction involves the condensation of a 2-alkylthio-6-aminobenzothiazole with formaldehyde and an active hydrogen compound, such as 2-mercaptobenzothiazole (2-MBT) or its 6-nitro derivative.[1]
Experimental Workflow: Mannich Reaction
Caption: Workflow for the synthesis of Mannich bases.
Experimental Protocols
Protocol 1: Synthesis of 3-((2-(Methylthio)-1,3-benzothiazol-6-ylamino)methyl)-1,3-benzothiazole-2(3H)-thione
This protocol is adapted from the general procedure for the synthesis of 3-(2-alkylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethiones.[1]
Materials:
-
This compound (0.02 mole)
-
2-Mercaptobenzothiazole (2-MBT) (3.3 g; 0.02 mole)
-
34% Formaldehyde (2 ml; 0.02 mole)
-
Methanol
-
Acetone
-
Ethanol
Procedure:
-
To a reaction flask, add this compound (0.02 mole) and 2-MBT (3.3 g; 0.02 mole).
-
Add a mixture of methanol (26 ml) and acetone (10 ml) to the flask.
-
Carefully heat the reaction mixture to 40–45°C with continuous stirring.
-
Add 34% formaldehyde (2 ml; 0.02 mole) dropwise to the heated solution. A powdery product should precipitate from the transparent solution after 10–20 minutes.
-
After 15 minutes of precipitation, cool the mixture.
-
Collect the product by suction filtration and wash it on the filter with a mixture (40 ml) of ethanol and acetone (2:1).
-
For purification, add methanol (30 ml) to the dry product and carefully heat to 30–35°C. The product should become almost white while the solution turns green.
-
Filter the purified product and dry.
Data Presentation
Table 1: Characterization Data of Synthesized Mannich Bases
The following table summarizes the characterization data for a series of 3-(2-alkylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethiones, including the methylthio derivative.[1]
| Compound R-group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Methyl | C₁₅H₁₂N₄S₄ | 375.56 | 82 | 194—196 |
| Ethyl | C₁₆H₁₄N₄S₄ | 389.59 | 58 | 192—194 |
| Propyl | C₁₇H₁₆N₄S₄ | 403.61 | 60 | 179—181 |
| Isopropyl | C₁₇H₁₆N₄S₄ | 403.61 | 72 | 198—200 |
| Allyl | C₁₇H₁₄N₄S₄ | 401.60 | 63 | 163—165 |
| Benzyl | C₂₁H₁₆N₄S₄ | 451.65 | 80 | 184—186 |
Table 2: Antimycobacterial Activity of Synthesized Mannich Bases
The antimycobacterial activity of the synthesized compounds was tested against Mycobacterium tuberculosis H37Rv. The Minimal Inhibitory Concentration (MIC) was determined after 14 days of incubation.[1]
| Compound R-group | MIC (µg/mL) |
| Methyl | > 100 |
| Ethyl | > 100 |
| Propyl | 50 |
| Isopropyl | 100 |
| Allyl | 100 |
| Benzyl | 50 |
Note: The starting 2-alkylthio-6-aminobenzothiazoles showed varied activity, with the propyl and benzyl derivatives being the most active. The resulting Mannich bases were found to be generally less active than the parent amines.[1]
Signaling Pathways and Biological Context
While specific signaling pathway diagrams for compounds derived directly from this compound are not detailed in the provided search results, the broader class of benzothiazole derivatives is known to interact with various biological targets. For instance, benzothiazoles have been developed as inhibitors of enzymes crucial in cancer and inflammatory pathways, such as phosphoinositide 3-kinases (PI3Ks). The general mechanism involves the inhibition of key signaling nodes, leading to downstream effects like reduced cell proliferation and inflammation.
Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by the heterocyclic compounds synthesized from this compound. The antimycobacterial activity suggests potential interference with pathways essential for mycobacterial survival.
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel heterocyclic compounds. The Mannich reaction provides a straightforward method to generate a library of derivatives with potential biological activities. The provided protocols and data serve as a foundation for researchers to explore the synthetic utility of this compound and to investigate the pharmacological properties of its derivatives in various therapeutic areas, including infectious diseases and beyond.
References
experimental protocol for the synthesis of 2-(Methylthio)-1,3-benzothiazol-6-amine derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of 2-(Methylthio)-1,3-benzothiazol-6-amine, a heterocyclic compound of interest in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of pharmacological properties, making this synthetic route valuable for drug discovery and development programs.[1][2] The protocol herein starts from the commercially available reactant 4-nitroaniline and proceeds through nitration, thiolation, methylation, and reduction steps. Additionally, a general method for the subsequent derivatization of the target compound at the 6-amino position is described. All quantitative data are summarized for clarity, and workflows are visualized using diagrams.
Introduction
The 1,3-benzothiazole scaffold is a prominent heterocyclic core found in numerous compounds with significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The unique structural features of benzothiazoles allow for diverse functionalization, making them attractive targets for the synthesis of novel therapeutic agents. This protocol details a reliable pathway to synthesize this compound, a versatile intermediate for creating a library of derivatives for pharmacological screening. The synthesis leverages well-established reactions, ensuring reproducibility for researchers in organic and medicinal chemistry.
Synthesis Workflow
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
4-Nitroaniline
-
Potassium Thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Potassium Ethyl Xanthate
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole
This procedure is adapted from the classical synthesis of 2-aminobenzothiazoles from substituted anilines.[2][5][6]
-
In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 4-nitroaniline (0.1 mol) in glacial acetic acid (150 mL).
-
Add potassium thiocyanate (0.3 mol) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of bromine (0.1 mol) in glacial acetic acid (50 mL). Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 10-12 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.
-
Filter the solid, wash thoroughly with water to remove excess acid, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. The product can be purified by recrystallization from ethanol to yield 2-amino-6-nitrobenzothiazole as a yellow solid.
Step 2: Synthesis of 2-Mercapto-6-nitrobenzothiazole
This step involves a Sandmeyer-type reaction to convert the 2-amino group to a 2-mercapto group.
-
Suspend 2-amino-6-nitrobenzothiazole (0.1 mol) in a mixture of sulfuric acid (25 mL) and water (100 mL). Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.11 mol) in water (30 mL) dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes after addition.
-
In a separate flask, dissolve potassium ethyl xanthate (0.15 mol) in water (100 mL) and heat to 50-60 °C.
-
Add the cold diazonium salt solution slowly to the hot potassium ethyl xanthate solution. Vigorous gas evolution will occur.
-
After the addition, heat the mixture at 70-80 °C for 1 hour, then cool to room temperature.
-
Hydrolyze the intermediate by adding a solution of sodium hydroxide (0.3 mol) in water (100 mL) and refluxing for 2 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid until pH ~2.
-
Filter the resulting precipitate, wash with water, and dry to obtain 2-mercapto-6-nitrobenzothiazole.
Step 3: Synthesis of 2-(Methylthio)-6-nitrobenzothiazole
This step involves the S-alkylation of the thiol group.
-
Dissolve 2-mercapto-6-nitrobenzothiazole (0.1 mol) in acetone (200 mL).
-
Add potassium carbonate (0.15 mol) to the solution, followed by the dropwise addition of methyl iodide (0.12 mol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield 2-(methylthio)-6-nitrobenzothiazole.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to an amine.[2]
-
In a round-bottom flask, suspend 2-(methylthio)-6-nitrobenzothiazole (0.1 mol) in ethanol (250 mL).
-
Add Tin(II) chloride dihydrate (0.4 mol) to the suspension.
-
Heat the mixture to reflux and stir for 3-4 hours. The yellow suspension should turn into a clear solution.
-
Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the final product, this compound.
Derivatization Protocol (General Procedure)
The 6-amino group of the title compound can be readily functionalized via N-acylation or N-alkylation to produce a variety of derivatives.[1][7][8]
General N-Acylation Procedure
-
Dissolve this compound (1.0 mmol) and a base (e.g., triethylamine or pyridine, 1.2 mmol) in a suitable solvent (e.g., dichloromethane or THF, 10 mL).
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride or acid anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under vacuum.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative data for the parent compound and hypothetical derivatives synthesized via the N-acylation protocol.
| Compound ID | R Group (at 6-NHR) | Molecular Formula | Yield (%) | M.p. (°C) |
| Parent | -H | C₈H₈N₂S₂ | 65 (Overall) | 135-137 |
| Deriv-A | -COCH₃ (Acetyl) | C₁₀H₁₀N₂OS₂ | 85 | 198-200 |
| Deriv-B | -COC₆H₅ (Benzoyl) | C₁₅H₁₂N₂OS₂ | 82 | 215-217 |
| Deriv-C | -SO₂CH₃ (Mesyl) | C₉H₁₀N₂O₂S₃ | 78 | 180-182 |
Note: Yields and melting points are representative and may vary based on experimental conditions and purification methods.
Potential Biological Applications
Based on the known activities of related benzothiazole compounds, derivatives of this compound are promising candidates for screening against various therapeutic targets.[1][3]
Caption: Potential therapeutic applications for synthesized derivatives.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound and its subsequent derivatization. The described methods are based on established chemical principles and offer a clear pathway for producing these compounds for further investigation in drug discovery and development. The structured format and visual aids are intended to facilitate seamless execution by researchers in the field.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(Methylthio)-1,3-benzothiazol-6-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the 2-(Methylthio)-1,3-benzothiazol-6-amine scaffold in medicinal chemistry, focusing on its potential as a core structure for the development of novel therapeutic agents. The information is curated from recent scientific literature and is intended to guide researchers in exploring the pharmacological potential of this class of compounds.
I. Introduction
The benzothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific substitution pattern of 2-(methylthio) at the 2-position and an amine group at the 6-position offers a unique combination of electronic and structural features, making it a versatile building block for drug discovery. Derivatives of this scaffold have shown significant promise in two primary therapeutic areas: oncology and infectious diseases. The 2-methylthio group can act as a leaving group or be involved in key binding interactions, while the 6-amino group provides a convenient handle for further chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.
II. Key Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of the 2-(methylthio)benzothiazole scaffold have demonstrated potent antiproliferative activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
a. Kinase Inhibition: The benzothiazole nucleus is a known hinge-binding motif for various protein kinases. The 2-(methylthio) group and modifications at the 6-amino position can be tailored to achieve selective inhibition of specific kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
b. Induction of Apoptosis: Several studies have reported that derivatives of this scaffold can induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the modulation of pro-apoptotic and anti-apoptotic proteins.
c. Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.
Antimicrobial Activity
The 2-(methylthio)benzothiazole core has also been explored for its potential in combating microbial infections.
a. Antibacterial Activity: Derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
b. Antifungal Activity: Notably, 2-alkylthio-6-aminobenzothiazoles have exhibited significant anti-yeast activity, suggesting their potential as leads for the development of new antifungal agents.[1]
III. Quantitative Data Summary
The following tables summarize representative quantitative data for derivatives of the 2-(methylthio)benzothiazole scaffold and related compounds from the literature. This data highlights the potential potency of this chemical class.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 35 | Lung, Breast, Renal Cancer Cell Lines | Growth Inhibition | Not specified, but showed excellent activity | [2] |
| Derivative 11 | Hela (Cervical Cancer) | Cytotoxicity | 2.41 | [2] |
| Derivative 11 | COS-7 (Kidney Cancer) | Cytotoxicity | 4.31 | [2] |
| Derivative 40 | MCF-7 (Breast Cancer) | Cytotoxicity | 34.5 | [2] |
| Derivative 40 | HeLa (Cervical Cancer) | Cytotoxicity | 44.15 | [2] |
| Derivative 40 | MG63 (Osteosarcoma) | Cytotoxicity | 36.1 | [2] |
| Derivative 65 | PC-3 (Prostate Cancer) | Cytotoxicity | 19.9 ± 1.17 | [2] |
| Derivative 65 | LNCaP (Prostate Cancer) | Cytotoxicity | 11.2 ± 0.79 | [2] |
| Naphthalimide 66 | HT-29 (Colon Cancer) | Cytotoxicity | 3.72 ± 0.3 | [2] |
| Naphthalimide 66 | A549 (Lung Cancer) | Cytotoxicity | 4.074 ± 0.3 | [2] |
| Naphthalimide 66 | MCF-7 (Breast Cancer) | Cytotoxicity | 7.91 ± 0.4 | [2] |
| Naphthalimide 67 | HT-29 (Colon Cancer) | Cytotoxicity | 3.47 ± 0.2 | [2] |
| Naphthalimide 67 | A549 (Lung Cancer) | Cytotoxicity | 3.89 ± 0.3 | [2] |
| Naphthalimide 67 | MCF-7 (Breast Cancer) | Cytotoxicity | 5.08 ± 0.3 | [2] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| 2-(Alkenylthio)-5-aminobenzothiazoles | Candida albicans | Antifungal Susceptibility | 15.6 | [1] |
| Sulfonamide analogue 66c | Pseudomonas aeruginosa | Antibacterial Susceptibility | 3.1 - 6.2 | [3] |
| Sulfonamide analogue 66c | Staphylococcus aureus | Antibacterial Susceptibility | 3.1 - 6.2 | [3] |
| Sulfonamide analogue 66c | Escherichia coli | Antibacterial Susceptibility | 3.1 - 6.2 | [3] |
| Schiff base analogues 46a/b | Escherichia coli | Antibacterial Susceptibility | 15.62 | [3] |
| Schiff base analogues 46a/b | Pseudomonas aeruginosa | Antibacterial Susceptibility | 15.62 | [3] |
IV. Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature for similar benzothiazole compounds.
General Synthesis of 2-(Methylthio)-N-substituted-1,3-benzothiazol-6-amine Derivatives
This protocol describes a general method for the derivatization of the 6-amino group.
Materials:
-
This compound
-
Substituted acyl chloride or sulfonyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the substituted acyl chloride or sulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized benzothiazole derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Synthesized benzothiazole derivatives
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (medium only)
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbes with a standard drug) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
V. Visualizations
The following diagrams illustrate typical workflows in the medicinal chemistry exploration of this compound derivatives.
Synthesis workflow for 2-(methylthio)benzothiazole derivatives.
Workflow for anticancer screening.
Kinase inhibition signaling pathway.
References
Application Notes and Protocols: Benzothiazole-Based Fluorescent Probes for Biological Imaging
Disclaimer: Extensive research did not yield specific data on the use of 2-(Methylthio)-1,3-benzothiazol-6-amine as a fluorescent probe in biological imaging. Therefore, these application notes and protocols are based on a representative and well-characterized green-emitting benzothiazole-based fluorescent probe for the detection of biothiols, as described in the scientific literature. This information is intended to serve as a comprehensive example of how a fluorescent probe from this chemical class is utilized in biological research.
Representative Probe: A Green-Emitting Benzothiazole Derivative for Biothiol Imaging
Here, we detail the application of a green-emitting fluorescent probe, herein referred to as "Probe 1," for the detection and imaging of biothiols in living cells. Probe 1 is designed as a "turn-on" fluorescent sensor, exhibiting low fluorescence in its native state and a significant increase in fluorescence upon reaction with biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).
The sensing mechanism of Probe 1 is based on the cleavage of a 2,4-dinitrobenzenesulfonate group by biothiols. This cleavage disrupts a photoinduced electron transfer (PET) process that quenches the fluorescence of the benzothiazole fluorophore, leading to a "turn-on" of a strong green fluorescence signal.[1]
Data Presentation
The photophysical and sensing properties of Probe 1 are summarized in the tables below.
Table 1: Photophysical Properties of Probe 1 and its Activated Form
| Property | Probe 1 (Before reaction with biothiols) | Activated Probe (After reaction with Cys) |
| Absorption Maximum (λabs) | 384 nm | 413 nm |
| Emission Maximum (λem) | Weak emission | 530 nm |
| Stokes Shift | - | 117 nm |
| Fluorescence Signal | Off | On (Green) |
Table 2: Performance Characteristics of Probe 1 for Biothiol Detection
| Parameter | Value |
| Analyte | Biothiols (Cysteine, Homocysteine, Glutathione) |
| Fluorescence Enhancement (vs. Cys) | ~148-fold |
| Detection Limit (for Cys) | 0.12 µM |
| Optimal pH Range | 5.0 - 9.0 |
| Response Time | ~15 minutes |
Experimental Protocols
1. Synthesis of the Benzothiazole-Based Fluorescent Probe (Probe 1)
This protocol describes a general synthesis for a benzothiazole-based fluorescent probe for biothiol detection.
-
Step 1: Synthesis of the Benzothiazole Fluorophore. The core fluorophore can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde, such as salicylaldehyde, often in a solvent like ethanol and catalyzed by an acid.
-
Step 2: Introduction of the Quenching and Recognition Moiety. The synthesized benzothiazole fluorophore is then reacted with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane). This reaction attaches the 2,4-dinitrobenzenesulfonate group, which acts as both the fluorescence quencher and the recognition site for biothiols.
-
Step 3: Purification. The final product is purified using column chromatography on silica gel to yield the pure fluorescent probe.
2. General Protocol for In Vitro Fluorescence Measurements
-
Reagents and Solutions:
-
Stock solution of Probe 1 (e.g., 1 mM in DMSO).
-
Stock solutions of various biothiols (e.g., Cys, Hcy, GSH) and other amino acids (for selectivity studies) in PBS buffer (pH 7.4).
-
PBS buffer (pH 7.4).
-
-
Procedure:
-
Dilute the stock solution of Probe 1 in PBS buffer to the desired final concentration (e.g., 5 µM).
-
Add the desired concentration of the biothiol or other analyte to the solution of Probe 1.
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Measure the fluorescence emission spectrum using a spectrofluorometer with the appropriate excitation wavelength (e.g., 413 nm).
-
3. Protocol for Live Cell Imaging of Biothiols
This protocol is designed for imaging intracellular biothiols in a cell line such as A549 (human lung carcinoma).
-
Cell Culture and Plating:
-
Culture A549 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a confocal imaging dish or a multi-well plate suitable for microscopy and allow them to adhere and grow for 24 hours.
-
-
Cell Staining with Probe 1:
-
Prepare a stock solution of Probe 1 in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 5 µM).
-
Remove the old medium from the cells and wash them with PBS.
-
Add the medium containing Probe 1 to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Fluorescence Microscopy:
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh PBS or cell culture medium to the cells.
-
Image the cells using a confocal laser scanning microscope.
-
Excite the probe at a suitable wavelength (e.g., 405 nm or 488 nm laser line) and collect the emission in the green channel (e.g., 500-550 nm).
-
Acquire bright-field or DIC images for cell morphology.
-
Visualizations
Below are diagrams illustrating the signaling pathway of the probe and a typical experimental workflow for its use in biological imaging.
Caption: Sensing mechanism of the benzothiazole-based biothiol probe.
Caption: Workflow for imaging intracellular biothiols with a fluorescent probe.
References
Safe Handling and Storage of 2-(Methylthio)-1,3-benzothiazol-6-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the safe handling and storage of 2-(Methylthio)-1,3-benzothiazol-6-amine. A comprehensive Safety Data Sheet (SDS) for this specific compound (CAS No. 25706-29-0) was not available at the time of writing. The information herein is based on available GHS hazard classifications and general safe laboratory practices. It is imperative that a thorough risk assessment be conducted by qualified safety professionals before commencing any work with this substance. This document should be used as a supplement to, and not a replacement for, institutional safety protocols and professional judgment.
Introduction
This compound is a heterocyclic amine containing a benzothiazole core, a functional group of interest in medicinal chemistry and materials science. Due to its chemical structure, it is prudent to handle this compound with care, assuming it may possess biological activity and potential hazards. These application notes provide a framework for its safe handling and storage to minimize exposure and ensure laboratory safety.
Hazard Identification and GHS Classification
Based on available supplier information, this compound is classified with the following hazards.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
Signal Word: Warning
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂S₂ |
| Molecular Weight | 196.29 g/mol |
| CAS Number | 25706-29-0 |
| Appearance | Solid (form may vary) |
| Melting Point | 105 °C |
| Boiling Point | 385.5 °C at 760 mmHg |
| Flash Point | 186.9 °C |
| Density | 1.39 g/cm³ |
Protocols for Safe Handling and Storage
Personal Protective Equipment (PPE)
A minimum level of PPE is required when handling this compound.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat. Ensure it is fully buttoned. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Experimental Protocol: Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have spill control materials (e.g., absorbent pads, sand) available.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust.
-
Use a spatula for solid transfers. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
General Handling:
Protocol: Storage Procedures
-
Storage Conditions:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Container Management:
-
Ensure the container is in good condition and the label is legible.
-
Store in a secondary containment tray if possible.
-
First Aid Protocol
In case of exposure, follow these first aid measures immediately.
Table 4: First Aid Measures
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Waste Disposal Protocol
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
-
-
Waste Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for the proper storage of this compound.
References
Application Notes and Protocols: The Role of 2-(Methylthio)-1,3-benzothiazol-6-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Within this class, 2-aminobenzothiazole derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for cancer therapy and other diseases.[3][4][5] This document focuses on the utility of a specific derivative, 2-(Methylthio)-1,3-benzothiazol-6-amine , as a versatile starting material for the synthesis of novel kinase inhibitors. Its strategic placement of a reactive primary amine at the 6-position allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors.
The 2-methylthio group can also be a key pharmacophoric feature or a handle for further chemical elaboration. This application note provides a detailed overview of the synthetic routes to functionalize this building block, protocols for key reactions, and methods for evaluating the biological activity of the resulting kinase inhibitors.
Kinase Targets for Benzothiazole-Based Inhibitors
Derivatives of the 2-aminobenzothiazole scaffold have been shown to inhibit a variety of protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. Key targets include:
-
Phosphoinositide 3-kinases (PI3Ks) : Central to cell growth, proliferation, and survival.[3][6]
-
Cyclin-Dependent Kinases (CDKs) : Master regulators of the cell cycle.[4][5]
-
Aurora Kinases : Essential for mitotic progression.[7]
-
c-Jun N-terminal Kinases (JNKs) : Involved in stress response and apoptosis.[8]
-
Cdc2-like Kinases (CLKs) : Regulate pre-mRNA splicing.
Proposed Synthetic Pathway for Kinase Inhibitors
The primary amino group of this compound serves as a key reactive handle for introducing various pharmacophores known to interact with the ATP-binding site of kinases. A common and effective strategy is the formation of an amide bond with a carboxylic acid or the formation of a C-N bond with an aryl or heteroaryl halide.
Below is a proposed synthetic workflow for generating a library of potential kinase inhibitors from this compound.
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection and Quantification of 2-(Methylthio)-1,3-benzothiazol-6-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Methylthio)-1,3-benzothiazol-6-amine is a heterocyclic amine containing a benzothiazole core structure. While specific applications of this compound are not widely documented in publicly available literature, related benzothiazole derivatives are of interest in various fields, including pharmaceuticals and material science, for their diverse biological and chemical properties. Accurate and sensitive analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of such compounds.
This document provides a detailed application note and protocol for the detection and quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The proposed method is based on established analytical techniques for similar benzothiazole derivatives and the known physicochemical properties of the target analyte.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development, particularly for mass spectrometry.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂S₂ | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Exact Mass | 196.01289061 Da | [1] |
| Melting Point | 105 °C | [1] |
| LogP | 3.18 | [1] |
Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in a sample matrix. The separated analyte is then introduced into a mass spectrometer for detection and quantification. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, and a triple quadrupole mass spectrometer can be used for high selectivity and sensitivity in selected reaction monitoring (SRM) mode.
Instrumentation and Materials
-
Liquid Chromatograph: HPLC or UHPLC system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Reference Standard: this compound of known purity.
Experimental Protocol
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve over the desired concentration range.
2. Sample Preparation
The sample preparation procedure will depend on the matrix. A generic protocol for a biological matrix (e.g., plasma) is provided below.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase B.
3. LC-MS Parameters
The following are recommended starting parameters that may require optimization for your specific instrumentation and application.
Table of LC-MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion ([M+H]⁺) | m/z 197.0 |
| Product Ions | To be determined by infusion of the standard solution and performing a product ion scan. |
4. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the working standard solutions.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Method Validation (Summary)
For quantitative applications, the method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
Table of Method Validation Parameters
| Parameter | Description |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The range over which the response is directly proportional to the concentration. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
LC-MS Data Analysis Pathway
Caption: Logical flow of data processing for quantitative LC-MS analysis.
References
Application Notes and Protocols for 2-(Methylthio)-1,3-benzothiazol-6-amine and its Analogs in Coordination Chemistry
Disclaimer: Scientific literature on the specific use of 2-(Methylthio)-1,3-benzothiazol-6-amine as a ligand in coordination chemistry is limited. The following application notes and protocols are based on the well-documented coordination chemistry of structurally similar benzothiazole derivatives, such as 2-aminobenzothiazole and its Schiff base derivatives. These protocols serve as a foundational guide for researchers exploring the coordination capabilities of this compound.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds in coordination chemistry. Their ability to act as versatile ligands, coordinating with a wide range of metal ions, has led to the development of novel coordination complexes with diverse applications.[1][2] The benzothiazole nucleus, featuring nitrogen and sulfur heteroatoms, provides multiple potential coordination sites, allowing for the formation of stable and structurally varied metal complexes.[1] These complexes have shown promise in various fields, including medicinal chemistry as antimicrobial and anticancer agents, and in materials science for their catalytic and photophysical properties.[1][3][4]
This document provides a comprehensive overview of the application of 2-aminobenzothiazole derivatives as ligands, with a focus on providing detailed experimental protocols for the synthesis and characterization of their metal complexes. While specific experimental data for this compound is not extensively available, the methodologies described herein for analogous compounds offer a robust starting point for its investigation as a ligand.
Synthesis of Benzothiazole-Based Ligands and Metal Complexes
The synthesis of metal complexes with benzothiazole-based ligands typically involves a two-step process: the synthesis of the Schiff base ligand followed by its reaction with a metal salt.
2.1. General Protocol for Synthesis of Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand derived from a 2-aminobenzothiazole derivative and an aldehyde.
Materials:
-
2-aminobenzothiazole derivative (e.g., 2-amino-6-nitrobenzothiazole) (1 equivalent)
-
Substituted aldehyde (e.g., salicylaldehyde) (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the 2-aminobenzothiazole derivative in hot ethanol or methanol in a round-bottom flask.
-
Add an equimolar amount of the substituted aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with continuous stirring for 4-8 hours.[1][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base ligand by filtration.
-
Wash the precipitate with cold ethanol or methanol and dry it in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base ligand.
2.2. General Protocol for Synthesis of Metal Complexes
This protocol outlines the synthesis of a metal complex using a pre-synthesized benzothiazole-based Schiff base ligand.
Materials:
-
Benzothiazole-based Schiff base ligand (2 equivalents)
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) (1 equivalent)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the Schiff base ligand in methanol or ethanol in a round-bottom flask, with gentle heating if necessary.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Allow the solution to cool to room temperature, which should result in the precipitation of the metal complex.
-
Collect the solid complex by filtration.
-
Wash the precipitate with the solvent used for the reaction and then with a small amount of diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Characterization of Ligands and Metal Complexes
A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of the synthesized ligands and their metal complexes.
3.1. Physicochemical Properties
The melting point, color, and solubility of the synthesized compounds are determined as preliminary indicators of their purity and identity.
Table 1: Physicochemical Data for Representative Benzothiazole-based Compounds.
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Solubility |
|---|---|---|---|---|---|
| Ligand (L) | C₁₄H₁₀N₂O₂S | 282.31 | Yellow | 185 | Soluble in DMSO, DMF |
| [Co(L)₂Cl₂] | C₂₈H₂₀Cl₂CoN₄O₄S₂ | 718.44 | Dark Green | >300 | Soluble in DMSO, DMF |
| [Ni(L)₂Cl₂] | C₂₈H₂₀Cl₂N₄NiO₄S₂ | 718.20 | Green | >300 | Soluble in DMSO, DMF |
| [Cu(L)₂Cl₂] | C₂₈H₂₀Cl₂CuN₄O₄S₂ | 723.05 | Brown | >300 | Soluble in DMSO, DMF |
(Data is hypothetical and based on typical values for similar compounds)
3.2. Spectroscopic Characterization
-
FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the coordination sites of the ligand. The shift in the vibrational frequencies of key functional groups (e.g., C=N, N-H, C-S) upon complexation provides evidence of metal-ligand bond formation. For instance, a shift in the azomethine (C=N) stretching frequency to a lower or higher wavenumber indicates its involvement in coordination.
-
UV-Vis Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in determining the geometry of the complex. The appearance of new bands in the visible region for the complexes, which are absent in the free ligand, is typically due to d-d transitions of the metal ion.
-
¹H-NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to characterize the ligand and its diamagnetic complexes in solution. Changes in the chemical shifts of the protons of the ligand upon complexation confirm the coordination.
Table 2: Key Spectroscopic Data for a Representative Ligand and its Metal Complexes.
| Compound | FT-IR (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) |
|---|---|---|
| Ligand (L) | 1615 | 275, 330 |
| [Co(L)₂Cl₂] | 1605 | 280, 345, 620 |
| [Ni(L)₂Cl₂] | 1608 | 278, 340, 590 |
| [Cu(L)₂Cl₂] | 1602 | 282, 350, 650 |
(Data is hypothetical and based on typical values for similar compounds)
Potential Applications
Metal complexes of benzothiazole derivatives have been investigated for a range of biological and catalytic applications.
4.1. Antimicrobial Activity
The coordination of metal ions to benzothiazole-based ligands often enhances their antimicrobial activity. This is attributed to the increased lipophilicity of the complexes, which facilitates their transport across the microbial cell membrane.
Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare nutrient agar plates and inoculate them with a standardized culture of the test microorganism (e.g., S. aureus, E. coli).
-
Punch wells of a specific diameter into the agar plates.
-
Prepare solutions of the test compounds (ligand and metal complexes) and a standard antibiotic in a suitable solvent (e.g., DMSO).
-
Add a fixed volume of each test solution to the wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Table 3: Antimicrobial Activity Data (Zone of Inhibition in mm).
| Compound | S. aureus | E. coli | A. niger |
|---|---|---|---|
| Ligand (L) | 12 | 10 | 11 |
| [Co(L)₂Cl₂] | 18 | 16 | 17 |
| [Ni(L)₂Cl₂] | 17 | 15 | 16 |
| [Cu(L)₂Cl₂] | 20 | 18 | 19 |
| Standard | 25 | 23 | 24 |
(Data is hypothetical and based on typical values for similar compounds)
4.2. Anticancer Activity
Certain benzothiazole-metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the interaction of the complex with DNA, leading to the inhibition of cell proliferation.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 4: In Vitro Anticancer Activity (IC₅₀ in µM).
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
|---|---|---|
| Ligand (L) | >100 | >100 |
| [Co(L)₂Cl₂] | 25.5 | 30.2 |
| [Ni(L)₂Cl₂] | 28.1 | 33.8 |
| [Cu(L)₂Cl₂] | 15.3 | 20.7 |
| Cisplatin | 8.5 | 10.1 |
(Data is hypothetical and based on typical values for similar compounds)
Conclusion
The coordination chemistry of benzothiazole derivatives is a rich and expanding field of research. The ability to tune the steric and electronic properties of the ligands through substitution allows for the synthesis of metal complexes with a wide array of potentially useful properties. While the specific ligand this compound remains underexplored, the established methodologies and observed trends for structurally similar compounds provide a strong foundation for future investigations. Further research into the coordination behavior and potential applications of this specific ligand is warranted and could lead to the discovery of novel complexes with enhanced biological or catalytic activities.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Methylthio)-1,3-benzothiazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-1,3-benzothiazol-6-amine is a valuable intermediate in the pharmaceutical and agrochemical industries. Its benzothiazole core is a key structural motif in a variety of biologically active compounds. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on industrially viable methods. The synthesis is primarily approached via a two-step process: the formation of the key intermediate 6-amino-2-mercaptobenzothiazole, followed by selective S-methylation.
Synthetic Pathway Overview
The primary route for the industrial production of this compound involves two key transformations:
-
Synthesis of 6-Amino-2-mercaptobenzothiazole: This intermediate can be synthesized from p-phenylenediamine, carbon disulfide, and sulfur.
-
S-Methylation: The subsequent selective methylation of the thiol group of 6-amino-2-mercaptobenzothiazole yields the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 6-Amino-2-mercaptobenzothiazole
This protocol is adapted from established industrial processes for the synthesis of 2-mercaptobenzothiazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| p-Phenylenediamine | 108.14 | 108.1 | 1.0 |
| Carbon Disulfide | 76.14 | 91.4 | 1.2 |
| Sulfur | 32.06 | 35.3 | 1.1 |
| Water (for workup) | 18.02 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Sulfuric Acid | 98.08 | As needed | - |
Equipment:
-
High-pressure stainless-steel autoclave (e.g., 500 L) with mechanical stirring, temperature and pressure controls, and a relief valve.
-
Receiving vessel for product slurry.
-
Filtration unit (e.g., filter press).
-
Drying oven.
Procedure:
-
Charging the Reactor: Charge the autoclave with p-phenylenediamine, carbon disulfide, and sulfur. Seal the reactor.
-
Reaction:
-
Begin stirring and gradually heat the reactor to 220-250°C. The pressure will rise due to the formation of hydrogen sulfide. Maintain the pressure at 8-10 MPa.
-
Hold the reaction at this temperature and pressure for 4-6 hours. Monitor the reaction progress by sampling and analysis (e.g., HPLC) if possible.
-
-
Cooling and Depressurization:
-
Cool the reactor to below 100°C.
-
Carefully vent the hydrogen sulfide gas to a scrubbing system (e.g., a sodium hydroxide solution).
-
-
Isolation and Purification:
-
Discharge the crude product slurry from the reactor.
-
The crude 6-amino-2-mercaptobenzothiazole can be purified by dissolution in an aqueous sodium hydroxide solution, filtration to remove insoluble impurities, and subsequent precipitation by the addition of sulfuric acid to a pH of 6-7.
-
Filter the precipitated product and wash with water until the washings are neutral.
-
-
Drying: Dry the purified product in a vacuum oven at 80-90°C until a constant weight is achieved.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >97% |
Step 2: S-Methylation of 6-Amino-2-mercaptobenzothiazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 6-Amino-2-mercaptobenzothiazole | 182.27 | 182.3 | 1.0 |
| Dimethyl Sulfate | 126.13 | 138.7 | 1.1 |
| Sodium Hydroxide | 40.00 | 88.0 | 2.2 |
| Water | 18.02 | 1000 L | - |
| Toluene (for extraction) | 92.14 | As needed | - |
Equipment:
-
Glass-lined or stainless-steel reactor (e.g., 2000 L) with stirring, temperature control, and a dropping funnel.
-
Separatory funnel or liquid-liquid extraction unit.
-
Distillation apparatus for solvent recovery.
-
Crystallization vessel.
-
Filtration and drying equipment.
Procedure:
-
Dissolution: In the reactor, dissolve sodium hydroxide in water. Add the 6-amino-2-mercaptobenzothiazole to the alkaline solution and stir until it is completely dissolved.
-
Methylation:
-
Cool the solution to 10-15°C.
-
Slowly add dimethyl sulfate via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20°C. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated area with appropriate personal protective equipment.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
-
Workup and Extraction:
-
The product will precipitate out of the solution. Filter the solid and wash with water.
-
For further purification, the crude product can be dissolved in toluene and washed with water to remove any remaining inorganic salts.
-
-
Crystallization and Isolation:
-
Concentrate the toluene solution under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Filter the crystals and wash with a small amount of cold toluene.
-
-
Drying: Dry the final product, this compound, in a vacuum oven at 50-60°C.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 90-95% |
| Purity (by HPLC) | >99% |
Industrial Applications
This compound serves as a crucial building block in the synthesis of a variety of high-value chemicals:
-
Pharmaceuticals: It is a precursor for the synthesis of various therapeutic agents, including kinase inhibitors and antimicrobial compounds.
-
Agrochemicals: It is used in the development of novel fungicides and herbicides.
-
Dyes and Pigments: The benzothiazole structure can be incorporated into specialized dyes.
Workflow and Logic Diagram
Caption: Workflow for the industrial synthesis of the target compound.
Safety Considerations
-
Hydrogen Sulfide: This is a highly toxic and flammable gas produced during the synthesis of the intermediate. All reactions should be conducted in a well-ventilated area with a proper scrubbing system.
-
Dimethyl Sulfate: This is a potent carcinogen and is highly toxic. Strict safety protocols, including the use of appropriate personal protective equipment (gloves, respiratory protection, eye protection), must be followed.
-
High Pressure and Temperature: The synthesis of the intermediate involves high pressures and temperatures, requiring the use of certified and properly maintained high-pressure reactors.
-
Corrosive Reagents: Strong acids and bases are used in the process. Handle with care to avoid chemical burns.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any work.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)-1,3-benzothiazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)-1,3-benzothiazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound typically proceeds through a multi-step process. A common strategy involves the initial formation of a 6-substituted-2-mercaptobenzothiazole intermediate, followed by the S-methylation of the thiol group. One plausible route begins with 4-chloro-3-nitroaniline, which can be converted to the corresponding aminothiophenol derivative. This intermediate can then be cyclized using carbon disulfide to form 6-nitro-1,3-benzothiazole-2-thiol. Subsequent reduction of the nitro group to an amine and methylation of the thiol group yields the final product. Another approach is the Hugershoff reaction, which involves the cyclization of an appropriately substituted arylthiourea.[1]
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
A2: Several parameters are crucial for optimizing the synthesis:
-
Purity of Starting Materials: The purity of the initial reagents, particularly aminothiophenol precursors, is critical as they are prone to oxidation, leading to the formation of disulfide byproducts that can complicate the reaction and purification.[2]
-
Reaction Temperature: Temperature control is vital during both the cyclization and methylation steps. Inadequate temperature control can lead to side reactions or incomplete conversion.
-
pH of the Reaction Mixture: The pH is important, especially during the formation of the thiolate anion for the methylation step. A basic environment is typically required to deprotonate the thiol, making it a more effective nucleophile.
-
Choice of Methylating Agent: The selection of the methylating agent (e.g., dimethyl sulfate, methyl iodide) and the reaction conditions will impact the efficiency of the S-methylation step.
-
Inert Atmosphere: For reactions involving aminothiophenols, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of disulfide byproducts.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[1][2] By taking aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product and any intermediates or byproducts.
Q4: What are the recommended methods for purifying the final product?
A4: Common purification techniques for this compound include:
-
Recrystallization: This is a widely used method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the solution.[2]
-
Column Chromatography: For separating the desired product from closely related impurities, column chromatography using silica gel is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the components based on their polarity.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of Starting Materials: Aminothiophenol precursors are susceptible to oxidation. 2. Incomplete Cyclization: The reaction conditions may not be optimal for the formation of the benzothiazole ring. 3. Inefficient Methylation: The thiol may not be fully deprotonated, or the methylating agent may be inactive. | 1. Use fresh, purified starting materials. Consider running the reaction under an inert atmosphere. 2. Optimize reaction temperature and time. Ensure the appropriate catalyst or reagent for cyclization is used. 3. Ensure the reaction medium is sufficiently basic for deprotonation. Use a fresh, high-quality methylating agent. |
| Formation of a Major Byproduct | 1. Disulfide Formation: Oxidation of the thiophenol starting material can lead to the formation of a disulfide dimer. 2. Over-methylation: The amino group at the 6-position could potentially be methylated under harsh conditions. | 1. Conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Use a milder methylating agent or more controlled reaction conditions (e.g., lower temperature, shorter reaction time). |
| Product is an Oil or Gummy Solid | 1. Presence of Impurities: Residual solvents or byproducts can lower the melting point of the product. 2. Incomplete Reaction: The presence of unreacted starting materials or intermediates can result in a non-crystalline product. | 1. Purify the product using column chromatography followed by recrystallization. Ensure the product is thoroughly dried under vacuum. 2. Monitor the reaction to completion using TLC. If necessary, adjust reaction time or temperature. |
| Difficulty in Product Isolation | 1. Product is Soluble in the Reaction Solvent: The product may not precipitate out upon completion of the reaction. 2. Formation of an Emulsion during Workup: This can complicate extraction procedures. | 1. Try adding a non-solvent to induce precipitation. Alternatively, remove the solvent under reduced pressure and purify the residue. 2. Add a saturated brine solution during extraction to help break the emulsion. |
Quantitative Data Summary
The following table presents representative data on how reaction conditions can influence the yield of substituted benzothiazoles, which can be extrapolated to the synthesis of this compound.
| Parameter | Condition A | Condition B | Yield (%) | Reference |
| Catalyst | H₂O₂/HCl | SnP₂O₇ | 85-94 | [3][4] |
| Solvent | Ethanol | Toluene | 80-95 | [2][4] |
| Temperature | Room Temperature | 110 °C (Reflux) | Varies | [4] |
| Reaction Time | 1 hour | 8-35 minutes | Varies | [4] |
Note: Yields are for a range of 2-substituted benzothiazoles and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1,3-benzothiazole-2-thiol
This protocol outlines a potential route to the key intermediate.
-
Step 1: Synthesis of 4-chloro-3-nitrophenylthiourea.
-
Dissolve 4-chloro-3-nitroaniline in a suitable solvent like chlorobenzene.
-
Add concentrated sulfuric acid dropwise, followed by sodium thiocyanate.
-
Heat the mixture to facilitate the formation of the thiourea derivative.
-
-
Step 2: Cyclization to 2-Amino-6-nitro-1,3-benzothiazole.
-
Cool the reaction mixture and add sulfuryl chloride, maintaining the temperature below 50°C.
-
After the reaction is complete, the solvent is removed.
-
-
Step 3: Conversion to 6-Amino-1,3-benzothiazole-2-thiol.
-
The 2-amino-6-nitro-1,3-benzothiazole is then hydrolyzed and the nitro group is reduced to an amine using a suitable reducing agent (e.g., tin(II) chloride or catalytic hydrogenation). The 2-amino group can be converted to a thiol via a Sandmeyer-type reaction.
-
Protocol 2: S-Methylation of 6-Amino-1,3-benzothiazole-2-thiol
-
Deprotonation:
-
Dissolve 6-Amino-1,3-benzothiazole-2-thiol in a suitable solvent such as ethanol or DMF.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to the solution and stir to form the thiolate salt.
-
-
Methylation:
-
To the stirred solution of the thiolate, add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Visualizations
References
purification challenges and solutions for 2-(Methylthio)-1,3-benzothiazol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Methylthio)-1,3-benzothiazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, such as substituted anilines or thiophenols, and byproducts from side reactions. One common side reaction is the formation of isomeric products or polymeric materials, which often present as dark, tar-like substances.[1]
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for benzothiazole derivatives are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities.
Q3: What is the melting point of pure this compound?
A3: The reported melting point of this compound is 105 °C. This can be used as a key indicator of purity after your purification process.
Q4: How can I monitor the purity of my sample during and after purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography and to get a qualitative assessment of purity. For a more quantitative analysis and to confirm the identity of the purified compound, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: The crude product is a dark, oily, or tar-like substance.
-
Possible Cause: Formation of polymeric byproducts or oxidation of starting materials. This is a common issue in the synthesis of benzothiazole derivatives.[1]
-
Solution:
-
Initial Cleanup: Before attempting recrystallization or column chromatography, try an aqueous workup. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Finally, wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help remove colored impurities. Use a small amount (e.g., 1-2% by weight) and perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Issue 2: Poor recovery after recrystallization.
-
Possible Cause 1: The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
Solution 1:
-
Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Anti-Solvent Method: If finding a single suitable solvent is difficult, try a two-solvent system (anti-solvent). Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Possible Cause 2: The product has precipitated out with impurities.
-
Solution 2: Ensure that the hot solution is filtered (if necessary to remove solid impurities) before cooling. Allow the solution to cool slowly to promote the formation of pure crystals. A rapid cooling can trap impurities within the crystal lattice.
Issue 3: Difficulty in separating the product from impurities by column chromatography.
-
Possible Cause: The polarity of the eluent is either too high or too low, or the impurities have very similar polarity to the product.
-
Solution:
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal eluent that provides good separation between your product and the impurities.
-
Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography.
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂S₂ |
| Molecular Weight | 196.29 g/mol |
| Melting Point | 105 °C |
| Appearance | Expected to be a solid at room temperature |
Table 2: Suggested Solvent Systems for Purification of Benzothiazole Derivatives
| Purification Method | Solvent System (Starting Recommendations) | Compound Class |
| Recrystallization | Ethanol | 2-Amino-6-methylbenzothiazole |
| Recrystallization | Ethanol/Water | 2-Amino-6-methylbenzothiazole |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | General benzothiazole derivatives |
| Column Chromatography | Dichloromethane/Methanol (gradient) | General benzothiazole derivatives |
| Column Chromatography | Petrol ether/Ethyl acetate (15:1) | 2-(Methylthio)aniline derivatives |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol is a general guideline and may need to be optimized for your specific sample.
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of a potential recrystallization solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is likely too polar. If it doesn't dissolve at room temperature, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve. Continue adding small portions of hot solvent until the compound is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Purity Check: Determine the melting point of the dried crystals and compare it to the literature value.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Use TLC to determine the best solvent system for separation. The ideal Rf value for your product should be between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dried silica to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient elution, gradually increase the polarity of the solvent mixture.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Purity Confirmation: Confirm the purity of the isolated product using analytical techniques such as melting point determination, HPLC, or NMR.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Resolving Solubility Issues of 2-(Methylthio)-1,3-benzothiazol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility challenges encountered with 2-(Methylthio)-1,3-benzothiazol-6-amine (CAS No. 25706-29-0).
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂S₂ | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Melting Point | 105 °C | [1] |
| Predicted LogP | 3.18160 | [1] |
| pKa (Predicted) | 3.07 ± 0.10 | [1] |
The high LogP value suggests that this compound is lipophilic, indicating a preference for organic solvents over aqueous media.[2][3]
Predicted Solubility Profile
Based on its physicochemical properties and the general solubility characteristics of benzothiazole derivatives, the following table provides a predicted qualitative solubility profile for this compound.[4][5] Note: This is a predictive guide; experimental verification is essential.
| Solvent | Predicted Solubility | Rationale |
| Aqueous Solutions | ||
| Water | Poor | High lipophilicity (high LogP) and the presence of a non-polar aromatic core limit solubility in water.[6] The amine group may allow for slight solubility, potentially influenced by pH. |
| Phosphate-Buffered Saline (PBS) | Poor | Similar to water, high lipophilicity is the primary limiting factor. |
| Acidic Buffers (e.g., pH < 4) | Low to Moderate | Protonation of the amine group (pKa ~3.07) could form a more soluble salt, potentially increasing aqueous solubility.[7] |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic molecules.[4] |
| Ethanol | Moderately Soluble | A polar protic solvent that can interact with the polar functionalities of the molecule. |
| Methanol | Moderately Soluble | Similar to ethanol, its polarity allows for dissolution. |
| Dichloromethane (DCM) | Soluble | A non-polar aprotic solvent that is likely to dissolve this lipophilic compound. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can be effective for many organic compounds. |
Troubleshooting Guides and FAQs
This section addresses common issues and questions related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: The compound has a high predicted LogP value, indicating it is lipophilic and inherently has low water solubility.[1][3] The large, non-polar benzothiazole ring system is the primary contributor to its poor aqueous solubility.
Q2: I dissolved the compound in DMSO first, but it precipitated when I added it to my aqueous experimental medium. What should I do?
A2: This is a common issue known as "crashing out." The drastic change in solvent polarity from organic (DMSO) to aqueous causes the compound to become insoluble.[8]
-
Reduce the final concentration: Your target concentration might be above the compound's solubility limit in the final aqueous medium.
-
Optimize the dilution method: Instead of adding the aqueous buffer to your DMSO stock, try adding the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[8]
-
Use a co-solvent: Incorporate a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) in your final aqueous solution to increase the compound's solubility.[8]
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can increase the rate of dissolution and the solubility of many organic compounds.[9] However, it is crucial to be cautious as excessive heat can lead to degradation. Always check the compound's stability at elevated temperatures.
Q4: How does pH affect the solubility of this compound?
A4: The compound has a predicted basic pKa of approximately 3.07 due to the amine group.[1] In acidic conditions (pH < 4), this amine group can become protonated, forming a more polar and potentially more water-soluble salt.[7] Therefore, solubility is expected to be higher in acidic aqueous solutions compared to neutral or basic solutions.
Q5: Are there alternatives to DMSO for making a stock solution?
A5: Yes, other polar aprotic solvents like Dimethylformamide (DMF) are good alternatives.[4] For certain applications, especially in cell-based assays where DMSO can have effects, other solvents like ethanol or co-solvent systems might be considered, though the achievable stock concentration may be lower.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution(s) |
| Compound forms a suspension or oily droplets in the solvent. | The compound's solubility limit has been exceeded, or the solvent is inappropriate. | * Verify the chosen solvent is appropriate based on the predicted solubility profile. * Reduce the concentration of the compound. * Try a different solvent or a co-solvent system. * Apply gentle heating and sonication to aid dissolution. |
| Precipitate forms over time after initial dissolution. | The solution was supersaturated, or the compound is degrading. | * Ensure you are working below the equilibrium solubility limit. * Store the solution under appropriate conditions (e.g., protected from light, at a specific temperature) to prevent degradation. * Consider using excipients like cyclodextrins to form stable inclusion complexes and enhance solubility.[10] |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of the compound. | * Visually inspect your final assay solution for any signs of precipitation before use. * Prepare fresh dilutions from a stock solution for each experiment. * Consider formulation strategies to improve bioavailability, such as using surfactants or creating a solid dispersion.[11] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of this compound in a given solvent.[9][12]
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, DMSO, ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator at a constant temperature for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved compound.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Protocol 2: Preparation of a Stock Solution and Dilution into Aqueous Buffer
This protocol provides a method for preparing a concentrated stock solution in an organic solvent and subsequently diluting it into an aqueous buffer for experiments.
Materials:
-
This compound
-
DMSO or other suitable organic solvent
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10 mM, 20 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
Dispense the required volume of the aqueous buffer into a tube.
-
While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for a short period to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. lookchem.com [lookchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. benchchem.com [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
enhancing the stability of 2-(Methylthio)-1,3-benzothiazol-6-amine under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(Methylthio)-1,3-benzothiazol-6-amine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve three key areas:
-
Oxidation of the Thioether Group: The methylthio (-SCH₃) group is susceptible to oxidation, which can convert it to a sulfoxide and then a sulfone. This is a common degradation pathway for thioethers.
-
Degradation of the Aromatic Amine: The aromatic amine (-NH₂) group can be sensitive to light, heat, and oxidative conditions, potentially leading to discoloration and the formation of impurities.
-
Hydrolysis under Acidic or Basic Conditions: Although benzothiazoles are generally stable, extreme pH conditions may lead to the hydrolysis of the molecule. Aromatic amines can also exhibit instability in acidic media.
Q2: How can I minimize the oxidation of the methylthio group?
A2: To minimize oxidation, it is recommended to:
-
Work under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Use degassed solvents for your experiments.
-
Avoid exposure to oxidizing agents. If their use is necessary, the experiment should be conducted at low temperatures and for the shortest possible duration.
-
Consider the addition of antioxidants to your solution.
Q3: What are the best practices for storing this compound?
A3: Proper storage is crucial for maintaining the stability of the compound. Follow these guidelines:
-
Solid Form: Store the solid compound in a tightly sealed, opaque container to protect it from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.[1]
-
In Solution: Solutions should be freshly prepared. If storage is necessary, they should be kept in amber vials at low temperatures (2-8 °C) and under an inert atmosphere. Some studies suggest that primary aromatic amines are more stable in water than in acidic solutions like 3% acetic acid.[2][3]
Q4: My solution of this compound is turning brown. What is causing this?
A4: The discoloration of solutions containing aromatic amines is often a sign of oxidative degradation or polymerization. This can be triggered by exposure to air, light, or elevated temperatures. To prevent this, handle the compound and its solutions under an inert atmosphere, protect them from light, and use the lowest effective temperature for your experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Oxidative Degradation | Analyze a freshly prepared sample versus an aged sample. Look for new peaks corresponding to higher polarity compounds (potential sulfoxides/sulfones). | Work under an inert (N₂ or Ar) atmosphere. Use degassed solvents. Add an antioxidant like Butylated Hydroxytoluene (BHT) or thiourea at a low concentration (e.g., 0.01-0.1%).[4] |
| Hydrolytic Degradation | Check the pH of your solution. Run control experiments in buffered solutions at different pH values (e.g., pH 3, 7, 9). | Adjust the pH of your experimental solution to be as close to neutral as possible, if your protocol allows. Avoid prolonged exposure to strong acids or bases. |
| Photodegradation | Compare a sample protected from light with one exposed to ambient light. | Conduct experiments in amber glassware or cover glassware with aluminum foil. Minimize light exposure during sample preparation and analysis. |
Issue 2: Poor Reproducibility of Experimental Results
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Sample Handling | Review your sample preparation and handling procedures for consistency. | Standardize all experimental parameters, including time, temperature, and light exposure. Always use freshly prepared solutions when possible. |
| Solvent Effects | Evaluate the stability of the compound in different solvents. | Choose a solvent system where the compound exhibits the highest stability. Avoid solvents that may contain peroxides (e.g., older ethers). |
| Temperature Fluctuations | Monitor and control the temperature of your experiment and storage conditions. | Use temperature-controlled equipment (e.g., water baths, incubators) to maintain a consistent temperature. Avoid freeze-thaw cycles if possible. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at room temperature or 50-60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH at room temperature or 50-60°C | Up to 7 days |
| Oxidation | 3% H₂O₂ at room temperature | Up to 24 hours |
| Thermal Degradation | 60°C in a calibrated oven | Up to 7 days |
| Photodegradation | ICH-compliant light source (UV and visible light) with an exposure of not less than 1.2 million lux hours and 200 watt-hours/m² | Variable |
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Application of Stress: For each stress condition, mix the stock solution with the respective stress agent in a 1:1 ratio.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and daily thereafter).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV method.
Stability-Indicating HPLC-UV Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Table 2: Starting Parameters for HPLC-UV Method Development
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Methodology:
-
Initial Screening: Analyze the unstressed and stressed samples using the starting HPLC parameters.
-
Method Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve adequate separation of the parent peak from all degradation peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation and stability studies.
Troubleshooting Logic for Compound Degradation
Caption: Decision tree for troubleshooting the degradation of the compound.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
identifying and minimizing side reactions in the synthesis of 2-(Methylthio)-1,3-benzothiazol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)-1,3-benzothiazol-6-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the two key stages of synthesizing this compound: the formation of the intermediate 6-amino-2-mercaptobenzothiazole and the subsequent S-methylation.
Issue 1: Low or No Yield of 6-amino-2-mercaptobenzothiazole (Intermediate)
-
Question: We are experiencing a low yield of the 6-amino-2-mercaptobenzothiazole intermediate during the thiocyanation of p-phenylenediamine. What are the likely causes and how can we improve the yield?
-
Answer: Low yields in the synthesis of 6-amino-2-mercaptobenzothiazole are commonly attributed to several factors. Here are the potential causes and their respective solutions:
-
Side Reactions: The primary competing reaction is the formation of byproducts through thiocyanation at other positions on the aromatic ring or the formation of polymeric materials.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Oxidation of Starting Material: p-Phenylenediamine is susceptible to oxidation, which can reduce the amount of starting material available for the desired reaction.
Recommended Solutions:
-
Control of Reaction Conditions: Maintain a low temperature (typically 0-5 °C) during the addition of the thiocyanating agent to minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of p-phenylenediamine.
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
-
Purification: The crude product may require careful purification by recrystallization from a suitable solvent like ethanol to remove impurities and byproducts.
-
Issue 2: Formation of Multiple Products During Methylation
-
Question: During the methylation of 6-amino-2-mercaptobenzothiazole, we are observing multiple spots on our TLC, indicating the formation of several products. How can we achieve selective S-methylation?
-
Answer: The presence of two nucleophilic centers, the sulfur of the thiol group and the nitrogen of the amino group, can lead to a mixture of S-methylated, N-methylated, and potentially di-methylated products. Achieving high selectivity for S-methylation is crucial.
-
Competing Reactions: The primary side reaction is the N-methylation of the 6-amino group. Over-methylation can also lead to the formation of a quaternary ammonium salt at the thiazole nitrogen.
Recommended Solutions:
-
Choice of Base and Solvent: The choice of base and solvent system is critical for directing the methylation to the sulfur atom. Using a weaker base and a protic solvent can favor S-methylation. The thiol group is more acidic than the amino group, and in the presence of a suitable base, it will be preferentially deprotonated to form the more nucleophilic thiolate anion.
-
Methylating Agent: Use a mild methylating agent such as methyl iodide or dimethyl sulfate. The reaction should be carried out at a controlled temperature, typically starting at a low temperature and gradually warming to room temperature.
-
pH Control: Maintaining the pH of the reaction mixture can influence the selectivity. A slightly basic pH will favor the deprotonation of the thiol group without significantly activating the amino group for methylation.[2]
-
Issue 3: Product Instability and Discoloration
-
Question: Our final product, this compound, is discolored and appears to degrade upon storage. What could be the cause and how can we improve its stability?
-
Answer: Discoloration and degradation are often due to the oxidation of the amino group.
Recommended Solutions:
-
Purification: Ensure the final product is thoroughly purified to remove any residual starting materials or catalysts that could promote degradation. Column chromatography followed by recrystallization is recommended.
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant can be considered, though this should be evaluated for compatibility with downstream applications.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective synthetic pathway involves a two-step process:
-
Synthesis of 6-amino-2-mercaptobenzothiazole: This intermediate is typically prepared through the thiocyanation of p-phenylenediamine using a source of thiocyanate, such as sodium or potassium thiocyanate, in the presence of a halogen like bromine in an acidic medium.
-
S-methylation: The resulting 6-amino-2-mercaptobenzothiazole is then selectively methylated at the sulfur atom using a methylating agent like methyl iodide in the presence of a base.
Q2: What are the key analytical techniques to characterize the final product and identify impurities?
A2: The following techniques are essential for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for confirming the structure of the final product and identifying any side products, such as the N-methylated isomer. The chemical shifts of the methyl group and the aromatic protons will be distinct for the S-methyl and N-methyl isomers.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product. Fragmentation patterns can also help in distinguishing between isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final compound and quantifying any impurities.
Q3: Can you provide a general protocol for the synthesis?
A3: The following are general experimental protocols. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Experimental Protocols
Protocol 1: Synthesis of 6-amino-2-mercaptobenzothiazole
Materials:
-
p-Phenylenediamine
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-phenylenediamine in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of potassium thiocyanate in water dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, add a solution of bromine in glacial acetic acid dropwise, again keeping the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for a few hours, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-amino-2-mercaptobenzothiazole.
Protocol 2: Synthesis of this compound
Materials:
-
6-amino-2-mercaptobenzothiazole
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Methanol
-
Water
Procedure:
-
Suspend 6-amino-2-mercaptobenzothiazole in ethanol or methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide or potassium carbonate in water to the suspension and stir until the solid dissolves, forming the sodium or potassium salt.
-
Cool the solution in an ice bath.
-
Add methyl iodide dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low yield of intermediate | Side reactions, incomplete reaction, oxidation of starting material | Control temperature, use inert atmosphere, monitor with TLC, purify by recrystallization |
| Formation of multiple products during methylation | Competing N-methylation | Use a weak base and protic solvent, use a mild methylating agent, control pH |
| Product instability/discoloration | Oxidation of the amino group | Thorough purification, store under inert atmosphere, protect from light, store at low temperature |
Table 2: Expected 1H NMR Chemical Shifts (δ, ppm) for Key Protons
| Proton | 6-amino-2-mercaptobenzothiazole (in DMSO-d₆) | This compound (in DMSO-d₆) |
| -NH₂ | ~5.5 (broad singlet) | ~5.7 (broad singlet) |
| Aromatic-H | ~6.7 - 7.5 (multiplets) | ~6.8 - 7.6 (multiplets) |
| -SH | ~13.0 (broad singlet) | - |
| -S-CH₃ | - | ~2.7 (singlet) |
Note: These are approximate chemical shifts and may vary depending on the solvent and concentration.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 2-(Methylthio)-1,3-benzothiazol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-(Methylthio)-1,3-benzothiazol-6-amine. The content is structured to address specific experimental challenges and provide detailed protocols for key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for the 6-amino group of this compound?
A1: The primary amino group at the 6-position is a versatile handle for various derivatizations, including:
-
N-Acylation: Reaction with acyl halides or anhydrides to form amides. This is a fundamental transformation for creating intermediates for pharmaceuticals.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common moiety in bioactive compounds.
-
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases), which are important in medicinal and materials chemistry.
Q2: Why is a base often required for N-acylation and sulfonylation reactions?
A2: When using acyl halides or sulfonyl chlorides, an acid byproduct (e.g., HCl) is generated. A base, such as pyridine or triethylamine, is added to neutralize this acid. Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[2] By spotting the reaction mixture alongside the starting amine, you can observe the consumption of the reactant and the appearance of the product spot.
Q4: My starting material, this compound, has poor solubility in my chosen reaction solvent. What can I do?
A4: Poor solubility can hinder reaction rates. Consider using a more polar aprotic solvent such as DMF, DMSO, or NMP. Gentle heating can also improve solubility, but be mindful of potential side reactions at elevated temperatures. For some reactions, a biphasic system or a phase-transfer catalyst might be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incorrect Reaction Temperature | Temperature is a critical parameter. For acylation with reactive halides, the reaction may need to be cooled initially (e.g., 0-5 °C) during addition and then warmed to room temperature. For Schiff base formation, refluxing in a suitable solvent like ethanol is often required.[3] |
| Improper Solvent Choice | The solvent must be inert to the reactants and capable of dissolving the starting materials. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common for acylation. Alcohols like ethanol are frequently used for Schiff base formation.[3] |
| Insufficient Reagent Equivalents | Ensure that the acylating/sulfonylating agent or aldehyde is used in an appropriate molar ratio, typically 1.0 to 1.2 equivalents. For reactions that are sluggish, a slight excess of the derivatizing agent may be necessary. |
| Inadequate Base | For acylations and sulfonylations, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is present to neutralize the acid byproduct.[1] |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Recommended Solution |
| Di-acylation or Di-sulfonylation | While the primary aromatic amine is significantly more reactive, harsh conditions (e.g., high temperature, large excess of acylating agent) could potentially lead to reactions at other sites. It is generally not observed under standard conditions.[1] |
| Side Reactions with the Methylthio Group | The methylthio group is generally stable but can be susceptible to oxidation under harsh oxidative conditions. Avoid strong oxidizing agents if not intended for that transformation. |
| Hydrolysis of Acyl Halide/Anhydride | Ensure the reaction is carried out under anhydrous conditions, as water will hydrolyze reactive acylating agents. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Product is Water-Soluble | If the derivatized product has high polarity, avoid extensive aqueous washes during workup. Extraction with a more polar organic solvent like ethyl acetate may be required. |
| Co-elution with Starting Material | If the product and starting material have similar polarities, purification by column chromatography can be challenging. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.[2] |
| Residual Base or Acid | During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove residual amine base, and with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.[1] |
Experimental Protocols
The following are detailed methodologies for key derivatization reactions of this compound. These are generalized protocols based on analogous compounds and should be optimized for specific substrates.
Protocol 1: N-Acylation with an Acyl Halide (e.g., Benzoyl Chloride)
-
Preparation: Dissolve this compound (1.0 eq.) in a dry aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a suitable base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution and stir.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl halide (e.g., benzoyl chloride, 1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Sulfonylation with a Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride)
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or DCM containing pyridine (1.2 eq.).
-
Sulfonylation: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting amine.
-
Workup: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute acid (to remove pyridine) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography or recrystallization.
Protocol 3: Schiff Base Formation with an Aromatic Aldehyde (e.g., Benzaldehyde)
-
Preparation: Dissolve this compound (1.0 eq.) and the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.) in a suitable solvent, typically absolute ethanol.[3][4]
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).[3]
-
Reaction: Reflux the reaction mixture for 3-5 hours.[3][4] Monitor the formation of the product by TLC.
-
Isolation: After cooling the reaction mixture to room temperature, the Schiff base product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.[4]
-
Purification: If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following tables summarize typical reaction conditions for the derivatization of analogous 6-amino-benzothiazole compounds. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: N-Acylation of 6-Substituted-2-Aminobenzothiazoles
| Acylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Chloroacetyl chloride | - | - | - | - | - | [5] |
| Polysubstituted benzoic acids | - | - | - | - | - | [5] |
| Acetic Anhydride | Catalyst-free | Water | - | 5-15 min | Good to Excellent | [6] |
Table 2: Schiff Base Formation with Substituted 2-Aminobenzothiazoles
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Aromatic aldehydes | Acetic acid | Ethanol | Reflux | 5 h | - | [3] |
| o-Vanillin | Piperidine | Absolute Ethanol | Reflux | 3 h | - | [4] |
| Substituted benzaldehydes | Glacial acetic acid | Methanol | 50-60 °C | 10-12 h | 63 | [7] |
Visualizations
The following diagrams illustrate key workflows for the optimization of derivatization reactions.
Caption: A logical workflow for the optimization of derivatization reaction conditions.
Caption: Experimental workflow from reaction monitoring to product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijpbs.com [ijpbs.com]
Technical Support Center: Crystallization of 2-(Methylthio)-1,3-benzothiazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-(Methylthio)-1,3-benzothiazol-6-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. These properties are crucial for developing and troubleshooting crystallization protocols.
| Property | Value | Source |
| Molecular Formula | C8H8N2S2 | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Melting Point | 105 °C | [1] |
| Boiling Point | 385.5 °C at 760 mmHg | [1] |
| Density | 1.39 g/cm³ | [1] |
| pKa (Predicted) | 3.07 ± 0.10 | [1] |
| LogP | 3.18 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully crystallizing this compound?
The choice of solvent is the most critical factor for successful crystallization.[2] An ideal solvent should readily dissolve the compound when hot but exhibit low solubility when cold.[2] The solvent should also be non-reactive with the compound, have a relatively low boiling point for easy removal, and be non-toxic and cost-effective.[2] For amine-containing compounds like this one, it's also worth considering solvents that can engage in hydrogen bonding, which may aid in the crystallization process.[3] However, be aware that some solvents like acetic acid can react with amines.[4]
Q2: My compound is not crystallizing at all. What should I do?
If no crystals form, the solution may not be sufficiently supersaturated.[2] Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[2][5]
-
Seeding: Add a seed crystal of your compound to the solution to act as a template for crystal growth.[2][6]
-
Concentration: Reduce the solvent volume by slow evaporation or by carefully heating the solution to increase the concentration.[2][5]
-
Cooling: Cool the solution to a lower temperature, for instance, in an ice bath, to further decrease the compound's solubility.[2]
Q3: What does it mean if my compound "oils out"?
"Oiling out" is when the compound separates from the solution as a liquid instead of a solid.[2][5] This typically occurs when the melting point of the compound is lower than the temperature of the solution or when there are significant impurities present.[2][5] Since the melting point of this compound is 105°C, this may happen in higher-boiling point solvents.[1] To resolve this, you can try reheating the solution to dissolve the oil, adding more solvent, and allowing it to cool more slowly.[2] Using a solvent with a lower boiling point can also be beneficial.
Q4: My crystals formed too quickly. Is this a problem?
Yes, rapid crystallization can trap impurities within the crystal lattice, which undermines the goal of purification.[5][7] Ideally, initial crystal formation should be observed within about 5 minutes, with continued growth over 20 minutes or longer.[5] To slow down crystallization, you can use a larger volume of solvent or insulate the flask to ensure a slower cooling rate.[5]
Q5: What is polymorphism and how can I control it?
Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, such as solubility and melting point. Controlling polymorphism is critical in drug development. To control which polymorph is formed, you can carefully control the crystallization conditions, such as the choice of solvent, cooling rate, and temperature.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No Crystals Form | 1. Solution is not supersaturated.[2] 2. Compound is too soluble in the chosen solvent. | 1. Scratch the inside of the flask.[2][5] 2. Add a seed crystal.[2] 3. Evaporate some of the solvent.[2] 4. Cool the solution in an ice bath.[2] 5. Try a different solvent or an anti-solvent. |
| "Oiling Out" | 1. Compound's melting point is lower than the solution temperature.[2][5] 2. High concentration of impurities.[2] 3. Cooling is too rapid. | 1. Reheat to dissolve the oil, add more solvent, and cool slowly.[2] 2. Use a solvent with a lower boiling point. 3. Purify the compound further before crystallization. |
| Poor Crystal Quality (e.g., small, needle-like) | 1. Nucleation rate is too high. 2. Presence of impurities. 3. Rapid cooling or evaporation.[2] | 1. Decrease the level of supersaturation (use more solvent or cool more slowly).[2] 2. Ensure the starting material has high purity.[2] 3. Try a different solvent or a solvent mixture. |
| Low Yield | 1. Too much solvent was used.[5] 2. Crystals were filtered before crystallization was complete. | 1. If the mother liquor is available, concentrate it to recover more compound.[5] 2. Ensure the solution is cooled sufficiently and for an adequate amount of time. |
| Crystals are Colored | 1. Presence of colored impurities. | 1. Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocols
Solvent Screening for Crystallization
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.
Methodology:
-
Place a small amount (5-10 mg) of the compound into several test tubes.
-
Add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to each test tube, drop by drop, until the solid dissolves at room temperature. Note the approximate solubility.
-
For solvents in which the compound is soluble at room temperature, it is likely too soluble for cooling crystallization.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube. If the compound dissolves when hot, it is a potential candidate for cooling crystallization.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
The ideal solvent will dissolve the compound when hot and form well-defined crystals upon cooling.
Single Solvent Recrystallization
Objective: To purify this compound using a single solvent.
Methodology:
-
Dissolve the crude compound in a minimal amount of a suitable hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Filter the hot solution to remove any insoluble impurities and the charcoal.[4]
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[4]
-
Dry the crystals.
Anti-Solvent Crystallization
Objective: To crystallize this compound by adding a solvent in which it is insoluble.
Methodology:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility of the compound decreases.
Visualizations
Caption: General workflow for the crystallization of an organic compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
- 1. This compound|lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. achievechem.com [achievechem.com]
methods for removing impurities from crude 2-(Methylthio)-1,3-benzothiazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)-1,3-benzothiazol-6-amine. The following sections offer detailed methods for removing impurities and ensuring the high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 4-amino-3-mercaptophenol and methylating agents. Side-products from the synthesis are also a major source of impurities. One frequently observed side-reaction is the thiocyanation at the position para to the amino group of the aniline precursor, which can lead to isomeric byproducts.[1] Additionally, oxidation of the thioether group can result in the formation of the corresponding sulfoxide or sulfone, which may appear as colored impurities.[2]
Q2: How can I monitor the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification.[1][3] By spotting the crude mixture, partially purified fractions, and a reference standard (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can visualize the separation of the desired product from impurities.[4][5]
Q3: What are the recommended storage conditions for purified this compound?
A3: To prevent degradation, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2] This minimizes the risk of oxidation of the thioether and amine functionalities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: The purified product is an oil and does not crystallize.
-
Possible Cause: The presence of residual solvent or impurities can lower the melting point and prevent crystallization.
-
Recommended Solution:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period.[2]
-
Recrystallization: Attempt recrystallization from a suitable solvent system. Start with a non-polar solvent like hexanes or heptane. If the compound does not dissolve, add a slightly more polar co-solvent like ethyl acetate or isopropanol dropwise to the hot solution until it fully dissolves, then allow it to cool slowly.[2]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]
-
Issue 2: The product has a yellow or brown discoloration after purification.
-
Possible Cause: A yellow or brown hue can indicate the presence of oxidized impurities, such as the corresponding sulfoxide or sulfone.[2]
-
Recommended Solution:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.[2]
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is recommended. The more polar, colored impurities will likely have different retention times than the desired product.[2]
-
Issue 3: Column chromatography does not effectively separate the product from a major impurity.
-
Possible Cause: The product and the impurity may have very similar polarities, making separation difficult with the current solvent system.
-
Recommended Solution:
-
Optimize Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) can improve separation.[5]
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina, or a different chromatography technique like preparative HPLC if available.
-
Data Presentation
The following tables summarize typical conditions for the purification of this compound and related analogs based on literature precedents.
Table 1: Recrystallization Solvents and Conditions for 2-Aminobenzothiazole Analogs
| Solvent/System | Compound Class | Typical Observations |
| Ethanol | 2-Amino-6-substituted benzothiazoles | Yields pale yellow to white crystals.[7][8] |
| Benzene | 6-substituted-1,3-benzothiazol-2-amine | Can be effective for less polar analogs.[4] |
| Ethanol/Water | 2-Amino-6-methylbenzothiazole | Produces granular, pale yellow product.[7] |
| Acetone/Ether (antisolvent) | N-substituted-2-aminobenzothiazoles | Results in white crystals.[6] |
| Ethyl Acetate/Petroleum Ether | 2-aminobenzothiazole derivatives | Produces yellowish crystals.[6] |
Table 2: Column Chromatography Conditions for 2-Aminobenzothiazole Analogs
| Stationary Phase | Eluent System | Compound Class |
| Silica Gel | Ethyl acetate/petrol ether (1:2) | 6-substituted-1,3-benzothiazol-2-amine[4] |
| Silica Gel | Petrol ether/ethyl acetate (15:1) | 2-Thiomethyl-4-substituted aniline[4] |
| Silica Gel | Hexane/Ethyl acetate (gradient) | 2-(Benzylthio)-6-methylpyridine[2] |
| Silica Gel | Dichloromethane/Methanol | Isomeric byproducts of benzothiazoles[1] |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by crystallization from a suitable solvent.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of ethanol and water are good starting points.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For smaller, purer crystals, cooling can be accelerated. For larger crystals, insulate the flask to slow the cooling process.[6]
-
Cooling: Once crystal formation has begun at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on differential adsorption to a stationary phase.
-
Eluent Selection: Select an appropriate solvent system using TLC analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow the silica gel to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the solid to the column.[6]
-
Elution: Begin eluting the column with the chosen solvent system. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the eluent).[6]
-
Fraction Collection: Collect the eluate in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Degradation Pathways of 2-(Methylthio)-1,3-benzothiazol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-(Methylthio)-1,3-benzothiazol-6-amine. The information is based on established knowledge of related benzothiazole compounds and aims to address potential challenges encountered during experimental work.
Troubleshooting Guides
This section addresses common issues that may arise during the study of this compound degradation.
| Problem | Potential Cause | Suggested Solution |
| Low or No Degradation Observed | Inappropriate Reaction Conditions: The pH, temperature, or solvent may not be optimal for the expected degradation pathway. | Optimize Reaction Conditions: Systematically vary the pH, temperature, and solvent to identify the optimal conditions for degradation. Review literature on related benzothiazole compounds for starting points. |
| Low Reactivity of the Compound: The compound may be more stable under the tested conditions than anticipated. | Introduce a Catalyst or Initiator: For photodegradation, consider adding a photosensitizer. For oxidative degradation, a suitable catalyst may be required. | |
| Multiple Unidentified Peaks in Analysis (e.g., HPLC, LC-MS) | Complex Degradation Pathway: The compound may be degrading into multiple products through various pathways simultaneously. | Simplify the System: Attempt degradation under more controlled conditions (e.g., in the absence of light or oxygen) to isolate specific pathways. Use high-resolution mass spectrometry to aid in the identification of degradation products. |
| Contamination: The sample may be contaminated with impurities from the starting material or solvents. | Verify Purity: Ensure the purity of the starting material and solvents using appropriate analytical techniques (e.g., NMR, HPLC). Run a blank experiment with only the solvent and any reagents to identify potential contaminants. | |
| Inconsistent or Irreproducible Results | Variability in Experimental Setup: Minor variations in light intensity, temperature, or reagent concentration can lead to inconsistent results. | Standardize Protocols: Ensure all experimental parameters are tightly controlled and documented. Use a calibrated light source for photodegradation studies and maintain a constant temperature. |
| Sample Handling and Storage: The compound may be degrading during storage or sample preparation. | Proper Storage and Handling: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. Prepare solutions fresh before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemistry of related benzothiazoles, the primary degradation pathways are expected to be oxidation, hydrolysis, and photodegradation. Oxidation will likely target the sulfur atom of the methylthio group and the amine group. Hydrolysis may occur at the methylthio and amine functionalities, particularly under acidic or basic conditions. Photodegradation can be expected given the aromatic benzothiazole core.
Q2: What are the potential degradation products of this compound?
A2: While specific data for this compound is limited, analogous benzothiazole degradation studies suggest potential products such as 2-(Methylsulfinyl)-1,3-benzothiazol-6-amine and 2-(Methylsulfonyl)-1,3-benzothiazol-6-amine through oxidation. Hydrolysis could yield 2-Hydroxy-1,3-benzothiazol-6-amine. Photodegradation may lead to more complex rearranged or fragmented products.
Q3: How can I monitor the degradation of this compound and identify its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring the disappearance of the parent compound and the appearance of degradation products. For the identification of unknown products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) are powerful techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradation products.
Q4: What analytical methods are suitable for quantifying the degradation of this compound?
A4: A validated stability-indicating HPLC method is the preferred approach for quantifying the parent compound and its major degradation products. This involves developing an HPLC method that can separate the parent compound from all potential degradation products and impurities.
Q5: Are there any known microbial degradation pathways for benzothiazoles?
A5: Yes, certain bacteria, such as those from the Rhodococcus genus, have been shown to degrade benzothiazole derivatives.[1][2] The degradation often proceeds through hydroxylation of the benzothiazole ring system.[1][2]
Potential Degradation Products and Analytical Data (Hypothetical based on Analogs)
The following table summarizes hypothetical quantitative data for potential degradation products based on studies of similar benzothiazole compounds. This is intended as a guide for what researchers might expect to observe.
| Degradation Pathway | Potential Product | Hypothetical Retention Time (HPLC) | Hypothetical m/z (Mass Spectrometry) |
| Oxidation | 2-(Methylsulfinyl)-1,3-benzothiazol-6-amine | Shorter than parent | [M+H]⁺ = 213.0 |
| Oxidation | 2-(Methylsulfonyl)-1,3-benzothiazol-6-amine | Shorter than parent | [M+H]⁺ = 229.0 |
| Hydrolysis | 2-Hydroxy-1,3-benzothiazol-6-amine | Varies depending on conditions | [M+H]⁺ = 167.0 |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for investigating the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Photostability chamber
-
Constant temperature oven
-
HPLC-UV system
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution in a constant temperature oven (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a suitable stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products. Use LC-MS to identify the mass of the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
addressing challenges in scaling up the synthesis of 2-(Methylthio)-1,3-benzothiazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis and scale-up of 2-(Methylthio)-1,3-benzothiazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scaling up?
A1: A prevalent and scalable method involves a two-step process starting from a substituted aniline. First, the corresponding 2-amino-6-substituted benzothiazole is synthesized. For compounds with a 2-alkylthio group, a common precursor is 6-amino-2-mercaptobenzothiazole, which is then S-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate. The initial synthesis of the 2-aminobenzothiazole core often involves the reaction of a 4-substituted aniline with a thiocyanate salt and bromine in an acidic solvent, a method known to be scalable if key parameters are controlled.[1][2]
Q2: What are the primary challenges when scaling up the synthesis from a laboratory to a pilot-plant scale?
A2: Scaling up benzothiazole synthesis presents several key challenges:
-
Heat Transfer: Many of the reaction steps, particularly those involving bromination or nitration for related compounds, are highly exothermic.[1][3] Inefficient heat dissipation in larger reactors, due to a lower surface-area-to-volume ratio, can lead to temperature spikes, causing product degradation and promoting side reactions.[1]
-
Mixing and Mass Transfer: Achieving a homogenous reaction mixture is more difficult in large vessels.[1][3] Poor mixing can result in localized concentration gradients, leading to incomplete conversion and the formation of impurities.[1]
-
Reagent Addition Rate: The rate of addition for critical reagents, such as bromine, is crucial. An addition rate that is too fast can overwhelm the cooling capacity of the reactor, leading to a dangerous thermal runaway.[1][3]
-
Purification and Isolation: Handling larger volumes of solids during filtration and recrystallization can introduce new challenges, such as efficient solvent removal and consistent crystal morphology.
Q3: I am observing a persistent colored impurity in my final product. What is the likely cause and how can it be removed?
A3: Colored impurities in syntheses involving bromine often stem from residual bromine or oxidation byproducts.[1] To address this, a quenching step is recommended after the reaction is complete. This involves adding a mild reducing agent, such as a saturated solution of sodium thiosulfate or sodium bisulfite, until the characteristic color of bromine disappears.[1] Subsequent purification by recrystallization, often with the use of activated carbon (Norit), can effectively remove remaining colored impurities.[4][5]
Q4: What are the most effective methods for purifying the final product?
A4: The most common and effective purification techniques for 2-aminobenzothiazole derivatives are recrystallization and column chromatography.[6]
-
Recrystallization: Ethanol is a frequently used solvent for recrystallizing 2-aminobenzothiazole analogs, often yielding high-purity crystalline solids.[6] Other solvents like methanol and acetone have also been successfully employed.[6]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective. A typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane.
Q5: Are there greener or more modern synthetic approaches available?
A5: Yes, modern synthetic chemistry is moving towards more environmentally benign methods. For benzothiazole synthesis, these include catalyst-free reactions in aqueous media, the use of reusable catalysts, and microwave-assisted procedures to reduce reaction times and energy consumption.[7][8] Many new protocols aim to avoid toxic solvents and hazardous reagents, contributing to a safer and more sustainable process amenable to scale-up.[2][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue Code | Problem | Possible Cause(s) | Recommended Solution(s) |
| SYN-01 | Low or No Product Yield | 1. Degraded Starting Materials: The aniline or thiophenol precursors can degrade over time. 2. Incorrect Stoichiometry: Inaccurate measurement of reagents, especially on a larger scale.[1] 3. Suboptimal Temperature: The reaction may be too slow at low temperatures or reactants may decompose at excessively high temperatures.[1] 4. Presence of Moisture: Moisture can inactivate key reagents in certain steps. | 1. Verify the purity of starting materials via NMR, GC-MS, or other appropriate analytical techniques. Use freshly purified reagents. 2. Carefully re-check all calculations and ensure accurate weighing and transfer of all reagents. 3. Optimize the reaction temperature. For exothermic reactions, ensure adequate cooling and controlled reagent addition. Monitor reaction progress via TLC or LC-MS to determine the optimal endpoint. 4. Use anhydrous solvents and conduct reactions under an inert atmosphere (e.g., Nitrogen, Argon) where necessary. |
| SYN-02 | Formation of Multiple Side Products (Multiple Spots on TLC) | 1. Localized Overheating: Poor heat transfer during scale-up can cause decomposition and side reactions.[1] 2. Incorrect Reagent Addition: Adding reagents like bromine too quickly can promote side reactions.[1] 3. Incorrect Stoichiometry: Using a large excess of a reagent can lead to undesired follow-on reactions. | 1. Improve reactor agitation and ensure the cooling system is adequate for the scale. Consider using a jacketed reactor with a thermal fluid. 2. Slow down the addition rate of the critical reagent. Use a syringe pump for controlled addition in the lab or a calibrated dosing pump in a pilot plant. 3. Use a slight excess of one reagent where appropriate (e.g., thiocyanate) but avoid large excesses of highly reactive species.[1] |
| PUR-01 | Product Fails to Crystallize or Oils Out | 1. Presence of Impurities: Impurities can inhibit crystal lattice formation. 2. Inappropriate Solvent: The chosen recrystallization solvent may not be optimal. 3. Supersaturation: The solution may be too concentrated or cooled too quickly. | 1. Attempt to purify the crude material by column chromatography first to remove the bulk of impurities, then proceed with recrystallization. 2. Perform a solvent screen with small amounts of material to find a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate/hexane).[6] 3. Allow the solution to cool slowly to room temperature, then place it in a cold bath. If it still fails to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| PUR-02 | Final Product is Colored (Yellow/Brown) | 1. Residual Oxidizing Agent: Incomplete quenching of reagents like bromine.[1] 2. Oxidation of the Amino Group: The aromatic amine is susceptible to air oxidation, which can intensify at higher temperatures. | 1. Ensure the quenching step with sodium thiosulfate or bisulfite is complete.[1] 2. Perform a recrystallization, potentially including activated carbon (Norit) in the hot solution before filtration to adsorb colored impurities.[4] Dry the final product under vacuum at a moderate temperature. |
Data Presentation
The following tables summarize typical conditions for the synthesis and purification of 2-aminobenzothiazole derivatives, which can be adapted for this compound.
Table 1: Typical Reaction Conditions for Synthesis of 2-Aminobenzothiazole Analogs
| Starting Material | Reagents | Solvent | Temperature | Time | Yield Range | Reference |
| 4-Substituted Aniline | KSCN, Br₂ | Glacial Acetic Acid | 0°C to RT | 2-4 h | 60-85% | [1] |
| 2-Aminothiophenol | Aromatic Aldehyde | Ethanol | Room Temp | 1 h | 85-95% | [8] |
| N-Arylthiourea | RuCl₃ (catalyst) | Dioxane | 120°C | 12 h | up to 91% | [2] |
| 2-Iodoaniline | Sodium Dithiocarbamate, Cu(OAc)₂ | DMF | 120°C | 12 h | up to 97% | [2] |
Table 2: Purification Conditions for 2-Aminobenzothiazole Analogs
| Purification Method | Details | Compound Class | Observations | Reference |
| Recrystallization | Solvent: Ethanol | 2-Amino-4-chlorobenzothiazole | Yielded white crystals | [6] |
| Solvent: Methanol | 1-(benzo[d]thiazol-2-yl)-3-butylthiourea | Yielded colorless crystals | [6] | |
| Solvent: Acetone/Ether | N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide | Resulted in white crystals | [6] | |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Petroleum Ether / Ethyl Acetate (Gradient) | Various 2-aminobenzothiazole derivatives | Effective separation of major product from impurities | [6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-2-mercaptobenzothiazole (Precursor)
This protocol is adapted from general procedures for synthesizing substituted 2-aminobenzothiazoles and serves as a likely precursor route.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend p-phenylenediamine (1 eq.) in glacial acetic acid.
-
Thiocyanate Addition: Add potassium thiocyanate (KSCN, 2.2 eq.) to the suspension and cool the mixture to 0-5°C in an ice bath.
-
Bromination: While maintaining the temperature below 10°C, add a solution of bromine (2.1 eq.) in glacial acetic acid dropwise via the dropping funnel over 2-3 hours. The mixture will turn into a thick, colored slurry.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Work-up: Pour the reaction mixture into a large beaker of ice water. Neutralize the mixture carefully with a concentrated ammonium hydroxide solution until it is basic (pH > 8).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.
-
Purification: The crude solid can be purified by recrystallization from ethanol to yield 6-amino-2-mercaptobenzothiazole.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 6-amino-2-mercaptobenzothiazole (1 eq.) in a suitable solvent such as ethanol or DMF in a round-bottom flask.
-
Base Addition: Add a base such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.) to the solution and stir for 15-20 minutes to form the thiolate salt.
-
Methylation: Cool the mixture in an ice bath and add methyl iodide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water. A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Dry the crude solid and purify by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Key interdependent factors for successful process scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-(Methylthio)-1,3-benzothiazol-6-amine Derivatives Using Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. For derivatives of 2-(Methylthio)-1,3-benzothiazol-6-amine, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of spectroscopic techniques used to elucidate and confirm the chemical structure of these compounds, alongside alternative validation methods. Experimental data for representative benzothiazole derivatives are presented to illustrate the application of these techniques.
Spectroscopic Characterization: A Multi-Faceted Approach
The unambiguous structural determination of this compound derivatives relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.
Data Summary
The following tables summarize typical spectroscopic data for the core structure and related derivatives. Please note that specific values for novel derivatives will vary based on their substitution patterns.
Table 1: ¹H NMR and ¹³C NMR Spectral Data of Representative Benzothiazole Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Aminobenzothiazole | DMSO-d₆ | 7.65 (d, 1H), 7.43 (d, 1H), 7.28 (t, 1H), 7.08 (t, 1H), 7.5-8.5 (br s, 2H, NH₂) | 167.5, 152.8, 131.5, 126.3, 122.0, 121.5, 118.9 |
| 2-(Methylthio)benzothiazole | CDCl₃ | 7.85 (d, 1H), 7.75 (d, 1H), 7.45 (t, 1H), 7.30 (t, 1H), 2.80 (s, 3H, S-CH₃) | 167.0, 153.2, 135.5, 126.1, 124.5, 122.0, 121.2, 15.1 (S-CH₃) |
| 6-Methyl-2-aminobenzothiazole | - | - | - |
| This compound (Predicted) | DMSO-d₆ | ~7.5 (d), ~7.2 (d), ~6.8 (dd), ~5.5 (br s, NH₂), ~2.7 (s, S-CH₃) | ~165, ~150, ~145, ~132, ~122, ~115, ~105, ~15 (S-CH₃) |
Table 2: Mass Spectrometry (MS) Data of Representative Benzothiazole Derivatives
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-(Methylthio)benzothiazole | EI | 181 | 166 ([M-CH₃]⁺), 148, 136, 108 |
| 2-Amino-6-methylbenzothiazole | EI | 164 | 149, 137, 122 |
| This compound | ESI+ | 197 ([M+H]⁺) | Predicted fragments: [M+H-CH₃]⁺, [M+H-NH₂]⁺, cleavage of the thiazole ring |
Table 3: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopic Data of Representative Benzothiazole Derivatives
| Compound | IR Characteristic Peaks (cm⁻¹) | UV-Vis λ_max (nm) (Solvent) |
| 2-Aminobenzothiazole Derivatives | 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1630-1600 (C=N stretch), 1580-1450 (Ar C=C stretch), ~700 (C-S stretch) | ~294, 361 (Acetonitrile)[1] |
| 2-Alkylthio-6-aminobenzothiazoles | - | 221.5, 322 (Ethanol)[2] |
| This compound | Predicted peaks: ~3450-3300 (N-H), ~3050 (Ar C-H), ~1620 (C=N), ~1500 (Ar C=C), ~700 (C-S) | Predicted λ_max: ~230, ~330 (Ethanol) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules and provides soft ionization, often yielding the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy technique that results in more extensive fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce structural motifs. For amines, a key fragmentation is the alpha-cleavage adjacent to the nitrogen atom[3].
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable solvent. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=N, C-S, aromatic C-H). For 2-aminobenzothiazole derivatives, characteristic peaks include N-H stretching in the 3400-3200 cm⁻¹ region and C=N stretching around 1630-1600 cm⁻¹[4].
UV-Visible (UV-Vis) Spectroscopy
Objective: To obtain information about the electronic transitions within the molecule, which is characteristic of the chromophoric system.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or methanol).
-
Data Acquisition: Record the absorption spectrum over the wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The electronic spectra of 2-alkylthio-6-aminobenzothiazoles have been reported to show absorption maxima around 221.5 nm and 322 nm in ethanol[2].
Alternative Structural Validation Methods
While spectroscopy is the primary tool for structural elucidation, other techniques can provide definitive proof of structure, especially for complex molecules or when stereochemistry is a factor.
Table 4: Comparison of Alternative Structural Validation Techniques
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides unambiguous determination of the absolute structure, including stereochemistry and solid-state conformation. | Requires the growth of high-quality single crystals, which can be challenging. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for assessing purity and can be coupled with mass spectrometry (LC-MS) for structural information on individual components. | Does not provide direct structural information on its own. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in a compound. | Confirms the empirical and molecular formula. | Does not provide information on the connectivity of atoms. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for the synthesis and structural validation of novel compounds.
Caption: Complementary nature of spectroscopic methods in structure elucidation.
References
comparative analysis of the biological activity of 2-(Methylthio)-1,3-benzothiazol-6-amine analogs
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 2-(methylthio)-1,3-benzothiazole analogs, with a particular focus on anticancer and antimicrobial properties. While specific experimental data for 2-(Methylthio)-1,3-benzothiazol-6-amine is not extensively available in the reviewed literature, this guide will focus on closely related analogs with substitutions at the 6-position and variations at the 2-position to provide a valuable structure-activity relationship (SAR) overview.
Anticancer Activity of 2-(Methylthio)-1,3-benzothiazole Analogs
Derivatives of the 2-(methylthio)benzothiazole scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. The following table summarizes the in vitro anticancer activity of selected 2-(methylthio)benzothiazole analogs and related compounds against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of 2-(Methylthio)-1,3-benzothiazole Analogs and Related Derivatives
| Compound ID | R (Substitution at 6-position) | R' (Substitution at 2-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -NO₂ | -SCH₃ | HeLa (Cervical Cancer) | 12.5 | [1] |
| 2 | -CF₃ | -SCH₃ | HeLa (Cervical Cancer) | 3.12 | [1] |
| 3 | -H | -S-CH₂-Ph | HeLa (Cervical Cancer) | Weakly active | [1] |
| 4 | Varies | Pyrimidine derivative with -SCH₃ | Various (Lung, Breast, Renal) | Potent Growth Inhibition | [2] |
| 5 | Varies | Pyridine derivative | A549 (Lung Cancer) | 0.044 | [3] |
| 6 | Varies | Pyridine derivative | HepG2 (Liver Cancer) | 0.048 | [3] |
| 7 | Varies | Pyridine derivative | SKRB-3 (Breast Cancer) | 0.0012 | [3] |
| 8 | Varies | Pyridine derivative | SW620 (Colon Cancer) | 0.0043 | [3] |
| 9 | -OCH₃ | 2-Arylbenzothiazole | Ba/F3 | 0.046-0.09 | [4] |
| 10 | -OCH₃ | Pyrazole hybrid | A549 (Lung Cancer) | 0.054 | [4] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates higher potency.
Antimicrobial Activity of 2-(Methylthio)-1,3-benzothiazole Analogs
The 2-(methylthio)benzothiazole scaffold has also been explored for its antimicrobial properties. Analogs have shown activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: In Vitro Antimicrobial Activity of 2-(Methylthio)-1,3-benzothiazole Analogs and Related Derivatives
| Compound ID | R (Substitution at 6-position) | R' (Substitution at 2-position) | Microorganism | MIC (µg/mL) | Reference |
| 11 | -NO₂ | -S-CH₂-Ph | Staphylococcus aureus | 12.5 | [1] |
| 12 | -NO₂ | -S-CH₂-Ph | Escherichia coli | 25 | [1] |
| 13 | -CF₃ | -S-CH₂-Ph | Staphylococcus aureus | 3.12 | [1] |
| 14 | Varies | Alkenylthio | Candida albicans | 15.6 | [1] |
| 15 | Varies | Thiazolidinone derivative | Listeria monocytogenes | 0.15 | [5] |
| 16 | Varies | Thiazolidinone derivative | Staphylococcus aureus | 0.15 | [5] |
Note: MIC is the minimum inhibitory concentration, which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several structure-activity relationships can be inferred for the 2-(methylthio)-1,3-benzothiazole scaffold:
-
Substitution at the 6-position: Electron-withdrawing groups such as -NO₂ and -CF₃ at the 6-position appear to enhance both anticancer and antimicrobial activities. For instance, the trifluoromethyl-substituted analog (2 and 13 ) showed significantly higher potency compared to the nitro-substituted analog (1 and 11 ). The presence of a methoxy group at the C-6 position has been shown to significantly enhance kinase-targeted anticancer activity[4].
-
Substitution at the 2-position: The nature of the substituent at the 2-position plays a critical role in determining biological activity. While the methylthio (-SCH₃) group is a common feature, modifications to this group can drastically alter potency. For example, replacing the methyl group with a benzyl group (-S-CH₂-Ph) in the antimicrobial series did not lead to a substantial increase in activity against Gram-positive bacteria. However, incorporating larger heterocyclic moieties at the 2-position, such as substituted pyridines, has led to highly potent anticancer agents (5-8 )[3].
-
Overall Molecular Architecture: The combination of favorable substitutions at both the 2 and 6-positions is crucial for optimizing biological activity. The development of hybrid molecules, where the benzothiazole core is linked to other pharmacologically active moieties like pyrimidines or pyridines, has proven to be a successful strategy for discovering potent anticancer agents[2][3].
Experimental Protocols
MTT Assay for In Vitro Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and blank wells with only media are also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway Inhibition
Many benzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazole derivatives.
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of novel chemical compounds.
Caption: A generalized experimental workflow for anticancer drug screening.
References
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzothiazole Derivatives in Anticancer Research: Evaluating 2-(Methylthio)-1,3-benzothiazol-6-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, inhibiting crucial kinases, and arresting the cell cycle.[2][3] This guide aims to provide a clear, data-driven comparison to aid researchers in the design and development of novel benzothiazole-based anticancer agents.
Quantitative Comparison of Anticancer Activity
The anticancer efficacy of various benzothiazole derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are key metrics for this evaluation, with lower values indicating higher potency. The following tables summarize the in vitro anticancer activity of several classes of benzothiazole derivatives.
Table 1: 2-Substituted Benzothiazole Derivatives
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2-Thiol Derivatives | Substituted methoxybenzamide benzothiazole | A549, HCT-116, SW620, etc. | 1.1 - 8.8 | [4] |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3, SW620, A549, HepG2 | 0.0012, 0.0043, 0.044, 0.048 | [5] | |
| 2-Amino Derivatives | 2-Aminobenzothiazole with 1,3,4-oxadiazole moiety | C6 (glioma), A549 | 4.63, 39.33 | [6] |
| 2-Aminobenzothiazole-thiazolidinedione hybrid | HepG2, HCT-116, MCF-7 | 9.99, 7.44, 8.27 | [6] | |
| 2-Aryl Derivatives | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | Lung, Colon, Breast Cancer Lines | Potent and Selective Inhibition | [4] |
| Pyrimidine Fused | Pyrimidine based benzothiazole | Lung, Breast, Renal Cancer Lines | Excellent Growth Inhibition | [4][5] |
Table 2: 6-Substituted Benzothiazole Derivatives
| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 6-Nitro Derivatives | Sulphonamide based 2,6-disubstituted BTA | MCF-7, HeLa, MG63 | 34.5, 44.15, 36.1 | [4][5] |
| 6-Chloro Derivatives | Dichlorophenyl-chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 | [4] |
| 6-Fluoro Derivatives | Hydrazine based 2-amino-6-fluorobenzothiazole | HeLa, COS-7 | 2.41, 4.31 | [5] |
Key Signaling Pathways in Benzothiazole Anticancer Activity
Benzothiazole derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is crucial for the rational design of targeted therapies.
Caption: Key signaling pathways (PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT) modulated by benzothiazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer properties of benzothiazole derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8][9]
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives (typically ranging from 0.1 to 100 µM) for 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.[10][11]
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[1][9]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the benzothiazole derivative at the desired concentrations for a specified time (e.g., 24 or 48 hours).[10]
-
Cell Harvesting: Both adherent and floating cells are collected, washed twice with ice-cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.
Caption: A typical experimental workflow for the in vitro evaluation of novel anticancer compounds.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on the expression and phosphorylation status of proteins in a signaling cascade.
Protocol:
-
Protein Extraction: After treatment with the benzothiazole derivative, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.[8]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The benzothiazole scaffold represents a highly promising framework for the development of novel anticancer agents. The extensive research into its derivatives reveals that substitutions at the 2- and 6-positions of the benzothiazole ring system can significantly influence their cytotoxic potency and selectivity against various cancer cell lines. While direct experimental data on the anticancer activity of 2-(Methylthio)-1,3-benzothiazol-6-amine is currently lacking in published literature, the data presented for other 2-methylthio and 6-amino analogs, as well as a wide array of other derivatives, provides a strong foundation for future investigations.
The methodologies detailed in this guide offer a standardized approach for the evaluation of new benzothiazole compounds. Further research, particularly focusing on the systematic exploration of substitutions at the 2- and 6-positions, including the methylthio and amine groups, is warranted to delineate the structure-activity relationships more clearly and to identify lead compounds with superior anticancer profiles. The modulation of key signaling pathways such as the EGFR, PI3K/Akt, and MAPK/ERK pathways appears to be a common mechanism of action for many potent benzothiazole derivatives, making these pathways important targets for future drug design and mechanistic studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of 2-(Methylthio)-1,3-benzothiazole Amine Isomers: A Review of Available Data
This guide aims to provide a framework for such a comparative study, drawing on general principles from related benzothiazole research. However, it must be emphasized that the following sections are based on inferences and established methodologies within the field, rather than on direct experimental data for the specified isomers.
Hypothetical Comparison Framework
To elucidate the potential differences in biological activity between isomers of 2-(Methylthio)-1,3-benzothiazol-amine (e.g., 4-amino, 5-amino, 6-amino, and 7-amino isomers), a series of in vitro and in vivo experiments would be necessary. The following sections outline the data that would need to be collected and the experimental protocols that could be employed.
Data Presentation: A Template for Comparison
Should experimental data become available, it could be summarized in a table similar to the one below to facilitate a clear comparison of the isomers' biological activities.
| Isomer | Target/Assay | IC₅₀/MIC (µM) | Key Findings & Inferences |
| 2-(Methylthio)-1,3-benzothiazol-4-amine | e.g., MCF-7 (Anticancer) | Data Not Available | |
| e.g., S. aureus (Antimicrobial) | Data Not Available | ||
| 2-(Methylthio)-1,3-benzothiazol-5-amine | e.g., MCF-7 (Anticancer) | Data Not Available | |
| e.g., S. aureus (Antimicrobial) | Data Not Available | ||
| 2-(Methylthio)-1,3-benzothiazol-6-amine | e.g., MCF-7 (Anticancer) | Data Not Available | General SAR studies on other benzothiazoles suggest that substitution at the 6-position can be favorable for anticancer activity. |
| e.g., S. aureus (Antimicrobial) | Data Not Available | ||
| 2-(Methylthio)-1,3-benzothiazol-7-amine | e.g., MCF-7 (Anticancer) | Data Not Available | |
| e.g., S. aureus (Antimicrobial) | Data Not Available |
Proposed Experimental Protocols
To generate the necessary data for a meaningful comparison, the following standard experimental methodologies are recommended.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the isomers on various cancer cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of each isomer for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits 50% of cell growth.
-
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the isomers against various microbial strains.
-
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured to a standardized concentration.
-
Serial Dilution: The isomers are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the isomer that visibly inhibits microbial growth.
-
Visualization of Experimental Workflow
The logical flow for a comparative study of the biological activities of these isomers can be visualized as follows:
A Comparative Guide to Purity Confirmation of Synthesized 2-(Methylthio)-1,3-benzothiazol-6-amine
For researchers, scientists, and professionals in drug development, confirming the purity of a newly synthesized compound is a critical step to ensure the reliability and reproducibility of subsequent experiments and the quality of potential drug candidates. This guide provides a comprehensive comparison of various analytical methods for confirming the purity of 2-(Methylthio)-1,3-benzothiazol-6-amine, a sulfur and nitrogen-containing heterocyclic compound.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, the required level of accuracy and precision, and the available instrumentation. Below is a comparative overview of common methods for assessing the purity of this compound.
Qualitative and Quantitative Purity Assessment
| Method | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis. | Requires reference standards for accurate quantification of impurities, method development can be time-consuming. | Primary quantitative method for purity assessment and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Excellent separation efficiency for volatile compounds, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Analysis of volatile impurities and residual solvents. |
| Quantitative Nuclear Magnetic Resonance (¹H-NMR) | The signal intensity of a specific nucleus is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | A primary analytical method that does not require a reference standard of the analyte, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. | Orthogonal method for purity confirmation and quantification of major components and impurities. |
| Elemental Analysis (CHN/S) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified. | Provides the elemental composition of the bulk sample, which can be compared to the theoretical values. | Does not provide information on the nature or number of impurities, only the overall elemental composition. | Confirmation of the empirical formula and assessment of bulk purity. |
| Melting Point Analysis | Determination of the temperature range over which a crystalline solid transitions to a liquid. | Simple, rapid, and inexpensive. | Not suitable for amorphous or non-crystalline solids, relatively insensitive to small amounts of impurities. | A preliminary and qualitative indication of purity for crystalline solids. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by specific molecular vibrations (functional groups). | Provides a characteristic "fingerprint" of the molecule, useful for confirming identity and detecting functional group impurities. | Generally not a quantitative method for purity assessment, less sensitive to minor impurities. | Rapid identity confirmation and qualitative check for the presence of unexpected functional groups. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the primary quantitative methods.
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H-NMR |
| Linearity Range | µg/mL to mg/mL | ng/mL to µg/mL | mg/mL range |
| Limit of Detection (LOD) | ~0.01-0.1% | ~0.001-0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05-0.3% | ~0.005-0.05% | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy | High (with reference standards) | High (with reference standards) | Very High (primary method) |
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible results. The following protocols are provided as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity assessment and quantification of the target compound.
-
Instrumentation: HPLC system with a UV detector, data acquisition and processing software.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm (or determined λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and a sample solution for analysis (e.g., 0.1 mg/mL).
-
-
Data Analysis: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[2]
-
Injector: Split/splitless injector at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Mass Spectrometer Parameters:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method.
Quantitative ¹H-NMR (qNMR)
This absolute quantification method provides high accuracy for purity determination.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized compound (e.g., 10 mg).
-
Accurately weigh a precise amount of the certified internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64).
-
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.
Elemental Analysis
This technique confirms the elemental composition of the bulk sample.
-
Instrumentation: CHNS elemental analyzer.
-
Sample Preparation: A few milligrams of the dry, homogeneous sample are accurately weighed.
-
Analysis: The sample is combusted, and the resulting gases are quantified.
-
Data Interpretation: The experimental percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared to the theoretical values for the molecular formula C₈H₈N₂S₂.
-
Theoretical Composition: C: 48.96%, H: 4.11%, N: 14.27%, S: 32.67%.
-
Acceptance Criteria: Typically, the experimental values should be within ±0.4% of the theoretical values.
-
Visualizations
Experimental Workflow for Purity Confirmation
Caption: Workflow for the comprehensive purity assessment of the synthesized compound.
Logical Relationship of Purity Confirmation Methods
References
Navigating Specificity: A Comparative Guide to Assessing Cross-Reactivity in Assays for 2-(Methylthio)-1,3-benzothiazol-6-amine and its Analogs
For researchers, scientists, and drug development professionals, the precise and accurate quantification of target molecules is fundamental to the integrity of their work. When employing assays, particularly immunoassays, for the detection of small molecules like 2-(Methylthio)-1,3-benzothiazol-6-amine, a critical parameter to evaluate is cross-reactivity. This guide provides an objective comparison of assay performance with a focus on cross-reactivity, supported by experimental data and detailed protocols to aid in the rigorous validation of analytical methods.
Comparative Analysis of Assay Cross-Reactivity
While specific immunoassay data for this compound is not extensively available in public literature, we can illustrate the assessment of cross-reactivity using data from assays developed for structurally related compounds, such as other benzothiazole and sulfonamide derivatives. The principles and methodologies are directly transferable.
Cross-reactivity is typically quantified by determining the concentration of a potentially cross-reacting compound that produces the same signal as a given concentration of the target analyte. It is often expressed as a percentage relative to the target analyte.
Table 1: Cross-Reactivity of a Hypothetical Immunoassay for this compound
| Compound | Structure | Concentration for 50% Inhibition (IC50) | Cross-Reactivity (%) |
| This compound | (Target Analyte) | 10 ng/mL | 100% |
| 2-Amino-1,3-benzothiazole | Amine group at position 2 | 500 ng/mL | 2% |
| 6-Nitro-2-(methylthio)-1,3-benzothiazole | Nitro group at position 6 instead of amine | > 10,000 ng/mL | < 0.1% |
| 2-(Methylthio)-1,3-benzothiazole | Lacks the 6-amine group | 2,500 ng/mL | 0.4% |
| 2-Mercapto-1,3-benzothiazole | Thiol group at position 2 instead of methylthio | 8,000 ng/mL | 0.125% |
| Sulfamethoxazole | Structurally unrelated sulfonamide antibiotic | > 10,000 ng/mL | < 0.1% |
Note: The data in this table is illustrative and intended to demonstrate how cross-reactivity data is presented. Actual values would be determined experimentally.
Table 2: Example Cross-Reactivity Data from a Sulfonamide Immunoassay
This table presents real-world data from a study on sulfonamide immunoassays, highlighting how cross-reactivity can vary even with the same antibodies in different assay formats.[1]
| Sulfonamide | IC50 (FPIA) | Cross-Reactivity (FPIA, %) | IC50 (ELISA) | Cross-Reactivity (ELISA, %) |
| Sulfachlorpyridazine | 1.8 ± 0.1 | 100 | 0.5 ± 0.03 | 100 |
| Sulfamethoxypyridazine | 2.1 ± 0.1 | 86 | 0.5 ± 0.03 | 100 |
| Sulfapyridine | 2.8 ± 0.1 | 64 | 0.9 ± 0.05 | 56 |
| Sulfadiazine | 3.9 ± 0.2 | 46 | 1.1 ± 0.06 | 45 |
| Sulfadimethoxine | 4.6 ± 0.2 | 39 | 0.6 ± 0.04 | 83 |
FPIA: Fluorescence Polarization Immunoassay, ELISA: Enzyme-Linked Immunosorbent Assay. Data adapted from a study on sulfonamide immunoassays.[1]
Experimental Protocols
A robust assessment of assay cross-reactivity is crucial for validation. The following is a detailed methodology for a key experiment to determine the cross-reactivity of a competitive immunoassay.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
1. Objective: To determine the specificity of an immunoassay for this compound by evaluating its cross-reactivity with structurally related molecules.
2. Materials:
-
Microtiter plates (96-well) coated with an antibody specific for this compound.
-
Standard stock solution of this compound.
-
Stock solutions of potential cross-reactants (e.g., analogs, metabolites).
-
Enzyme-conjugated this compound (tracer).
-
Assay buffer (e.g., phosphate-buffered saline with a protein blocker like BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB for HRP-conjugated tracer).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
3. Procedure:
-
Preparation of Standard and Cross-Reactant Dilutions:
-
Prepare a series of dilutions of the this compound standard in assay buffer to create a standard curve (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
For each potential cross-reactant, prepare a series of dilutions in assay buffer over a broad concentration range (e.g., from 1 ng/mL to 10,000 ng/mL).
-
-
Assay Protocol:
-
Add 50 µL of either the standard dilutions or the cross-reactant dilutions to the antibody-coated wells.
-
Add 50 µL of the enzyme-conjugated tracer to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for competitive binding.
-
Wash the plate three times with wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well and incubate for a set time (e.g., 15 minutes) in the dark to allow for color development.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB substrate) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard. A sigmoidal dose-response curve is typically fitted to the data.
-
Determine the IC50 value for the standard, which is the concentration that causes 50% inhibition of the maximum signal.
-
For each cross-reactant, plot its concentration against the corresponding absorbance and determine its IC50 value.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate a typical cross-reactivity assessment workflow and a relevant signaling pathway where benzothiazole derivatives might be investigated.
A general workflow for assessing the cross-reactivity of a competitive immunoassay.
A simplified signaling pathway potentially targeted by benzothiazole derivatives.
By adhering to rigorous experimental protocols and clearly presenting comparative data, researchers can confidently assess the cross-reactivity of their assays. This ensures the generation of reliable and accurate data, which is paramount in all scientific and drug development endeavors.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 2-(Methylthio)-1,3-benzothiazol-6-amine
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical aspect of the discovery pipeline. This guide provides a comparative analysis of synthetic routes to 2-(Methylthio)-1,3-benzothiazol-6-amine, a molecule of interest in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, duration, and conditions, supported by detailed experimental protocols.
Comparison of Synthetic Routes
Two primary synthetic strategies for this compound are presented here for comparison: a two-step synthesis via a 2-mercaptobenzothiazole intermediate and a one-pot synthesis.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | p-Phenylenediamine, Carbon disulfide, Methyl iodide | 2-Hydrazino-6-nitrobenzothiazole, Bis(methylthio)methylenemalononitrile |
| Key Intermediates | 6-Amino-1,3-benzothiazole-2-thiol | Not applicable |
| Overall Yield | ~70-80% (estimated) | Not explicitly reported for the target molecule |
| Reaction Time | Step 1: ~6-8 hours; Step 2: ~1-2 hours | ~6 hours |
| Reaction Temperature | Step 1: Reflux; Step 2: Room Temperature | Reflux |
| Reagents & Solvents | Ethanol, Potassium hydroxide, Methyl iodide | Dimethylformamide, Potassium carbonate |
| Purification | Recrystallization, Filtration | Filtration, Recrystallization |
Experimental Protocols
Route 1: Two-Step Synthesis
This route involves the initial formation of 6-amino-1,3-benzothiazole-2-thiol, followed by S-methylation.
Step 1: Synthesis of 6-Amino-1,3-benzothiazole-2-thiol
A mixture of p-phenylenediamine (10.8 g, 0.1 mol), potassium hydroxide (11.2 g, 0.2 mol), and ethanol (100 mL) is heated to reflux. Carbon disulfide (7.6 g, 0.1 mol) is added dropwise over 30 minutes. The reaction mixture is then refluxed for an additional 6-8 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 6-amino-1,3-benzothiazole-2-thiol.
Step 2: Synthesis of this compound
To a solution of 6-amino-1,3-benzothiazole-2-thiol (1.82 g, 0.01 mol) in a suitable solvent such as ethanol or dimethylformamide, a base like sodium hydroxide or potassium carbonate (0.012 mol) is added. The mixture is stirred at room temperature, and methyl iodide (1.7 g, 0.012 mol) is added dropwise. The reaction is stirred for 1-2 hours. The product is then precipitated by the addition of water, filtered, washed, and recrystallized to give this compound.
Route 2: One-Pot Synthesis
While a direct one-pot synthesis for the target molecule is not explicitly detailed in the reviewed literature, a related procedure for analogous structures suggests a potential pathway.[1] This method involves the reaction of a substituted 2-hydrazinobenzothiazole with a bis(methylthio)methylene derivative.
Conceptual Protocol:
A mixture of 2-hydrazino-6-aminobenzothiazole (0.001 mol) and bis(methylthio)methylenemalononitrile (0.001 mol) would be refluxed in dimethylformamide (5 mL) with a catalytic amount of anhydrous potassium carbonate for approximately six hours. After cooling, the reaction mixture would be poured into ice-cold water. The precipitated solid would then be filtered, washed with water, and recrystallized from a suitable solvent to yield the desired product. The efficiency of this specific reaction would require experimental validation.
Logical Workflow for Synthesis Route Selection
The selection of a synthetic route is often a multi-faceted decision involving considerations of yield, cost, time, and available resources. The following diagram illustrates a logical workflow for choosing between the described synthetic strategies.
Caption: A flowchart illustrating the decision-making process for selecting a synthetic route.
Conclusion
The two-step synthesis (Route 1) appears to be a more established and reliable method for obtaining this compound, with the potential for high overall yields. While a one-pot synthesis (Route 2) could offer advantages in terms of time and resource efficiency, its application for this specific target molecule requires further experimental investigation to determine its viability and efficiency. Researchers should consider the trade-offs between the predictability of a multi-step process and the potential expediency of a one-pot reaction when selecting their synthetic strategy.
References
in vitro versus in vivo efficacy studies of compounds derived from 2-(Methylthio)-1,3-benzothiazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of compounds structurally related to 2-(methylthio)-1,3-benzothiazol-6-amine, focusing on their anticancer and anti-inflammatory properties. Due to the limited availability of comprehensive studies directly comparing in vitro and in vivo data for derivatives of this specific parent compound, this guide synthesizes findings from various studies on closely related benzothiazole structures to offer valuable insights for drug development.
Anticancer Efficacy: From Cell Lines to Animal Models
Benzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines. The transition from in vitro cytotoxicity to in vivo tumor suppression is a critical step in the development of these compounds.
In Vitro Anticancer Activity
In vitro studies are fundamental in identifying the cytotoxic potential of novel compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Substituted Benzothiazole (Nitro substituent) | HepG2 (Liver Cancer) | 56.98 (24h), 38.54 (48h) | [1] |
| 2-Substituted Benzothiazole (Fluorine substituent) | HepG2 (Liver Cancer) | 59.17 (24h), 29.63 (48h) | [1] |
| Sulfonamide-based Benzothiazole | MCF-7 (Breast Cancer) | 34.5 | [2] |
| Sulfonamide-based Benzothiazole | HeLa (Cervical Cancer) | 44.15 | [2] |
| Sulfonamide-based Benzothiazole | MG63 (Osteosarcoma) | 36.1 | [2] |
| Indole-based Semicarbazide Benzothiazole | HT-29 (Colon Cancer) | 0.024 | [2] |
| Indole-based Semicarbazide Benzothiazole | H460 (Lung Cancer) | 0.29 | [2] |
| Indole-based Semicarbazide Benzothiazole | A549 (Lung Cancer) | 0.84 | [2] |
| Indole-based Semicarbazide Benzothiazole | MDA-MB-231 (Breast Cancer) | 0.88 | [2] |
In Vivo Anticancer Studies
Anti-inflammatory Potential: From Enzyme Inhibition to Edema Reduction
Chronic inflammation is a key factor in the development of various diseases, including cancer. Benzothiazole derivatives have been explored for their anti-inflammatory effects.
In Vitro Anti-inflammatory Activity
In vitro assays for anti-inflammatory activity often involve measuring the inhibition of key inflammatory mediators or enzymes.
| Compound Class | Assay | Target | Inhibition | Reference |
| 2-Substituted Benzothiazoles | ELISA | IL-6, TNF-α | Significant reduction | [3] |
| Benzothiazole-1,3,4-oxadiazole conjugate | Enzyme Inhibition Assay | COX-2 | Potent inhibition | [4] |
| 2-Substituted Benzothiazoles | Western Blot | NF-κB, COX-2, iNOS | Suppression of activation | [1] |
In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to assess the acute anti-inflammatory activity of new compounds.
| Compound Class | Animal Model | Dose | Paw Edema Inhibition (%) | Reference |
| Benzothiazole-benzenesulphonamide derivatives | Rat | - | 72-80% | [5] |
| Benzothiazole-1,3,4-oxadiazole conjugate | Rat (intraperitoneal) | - | 57.35% | [4] |
| 2-Aminobenzothiazole derivatives | Mouse | 100mg/kg | Significant activity | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of standard protocols used in the evaluation of benzothiazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
MTT Assay Experimental Workflow
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory properties of compounds.[9][10][11]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
In Vivo Anti-inflammatory Assay Workflow
Signaling Pathways Modulated by Benzothiazole Derivatives
The biological effects of benzothiazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Signaling Pathways
Several signaling pathways have been identified as targets for the anticancer activity of benzothiazole derivatives. These include pathways that regulate cell proliferation, apoptosis, and inflammation.[1][3][12][13][14]
-
NF-κB Pathway: Benzothiazole derivatives have been shown to suppress the activation of NF-κB, a key transcription factor that plays a crucial role in inflammation and cancer.[1]
-
COX-2/iNOS Pathway: Inhibition of the NF-κB pathway leads to the downregulation of its target genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation-associated cancers.[1]
-
AKT and ERK Pathways: These are critical signaling pathways that regulate cell survival and proliferation. Some benzothiazole compounds have been found to inhibit both the AKT and ERK pathways, leading to reduced cancer cell proliferation.[3][12]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important target in cancer therapy. Benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[13][14]
Anticancer Mechanisms of Benzothiazoles
This guide underscores the therapeutic potential of benzothiazole derivatives. While a direct and comprehensive comparison of in vitro and in vivo efficacy for derivatives of this compound is an area for future research, the existing data on related structures provide a strong foundation for further investigation and development of this promising class of compounds.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of different analytical techniques for the quantification of 2-(Methylthio)-1,3-benzothiazol-6-amine
A comparative guide to the analytical techniques for the quantification of 2-(Methylthio)-1,3-benzothiazol-6-amine is presented below for researchers, scientists, and drug development professionals. This guide objectively compares the performance of various analytical methods and provides supporting experimental data from studies on structurally related compounds due to the limited availability of direct comparative studies on the target analyte.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of commonly employed analytical methods. The data presented is derived from studies on structurally similar benzothiazole derivatives and should be considered as a reference for method development and validation for the target analyte.
Table 1: Comparison of Analytical Techniques for Benzothiazole Quantification
| Feature | LC-MS/MS | GC-MS | HPLC-UV | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Principle | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. | Separation of volatile compounds followed by mass analysis. | Separation by liquid chromatography and detection by UV absorbance. | Separation based on electrophoretic mobility in a capillary. | Measurement of light absorbance by the analyte in a solution. |
| Selectivity | Very High | High | Moderate to High | High | Low |
| Sensitivity | Very High (ng/L to µg/L) | High (µg/mL) | Moderate (µg/mL) | High (µM) | Low (µg/mL to mg/mL) |
| Linearity Range | Wide (e.g., 1.25–1250 ng/mL)[1][2] | Moderate (e.g., 0.050 to 5.0 µg/mL)[3] | Moderate | Wide | Narrow |
| Accuracy (% Recovery) | High (e.g., 94-111%)[4] | High | High | High (e.g., 94-106%)[5] | Moderate |
| Precision (%RSD) | High (<15%) | High (<20%)[6] | High (<5%) | High (<7%)[7] | Moderate |
| Sample Throughput | High | Moderate | High | High | Very High |
| Instrumentation Cost | High | High | Moderate | Moderate | Low |
| Typical Application | Trace analysis in complex matrices (e.g., biological fluids, environmental samples). | Analysis of volatile and semi-volatile compounds. | Routine quality control, purity assessment. | Analysis of charged molecules, chiral separations. | Preliminary quantification, simple mixtures. |
| Limit of Quantification (LOQ) | 20 to 200 ng/L for 2-methylthiobenzothiazole[8] | ~50 ng/mL for a related benzothiazole[3] | ~1 µg/mL (estimated) | < 0.19 µM for aminothiols[5] | > 1 µg/mL (estimated) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (adapted from a method for benzothiazoles)[8]:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient can be optimized, for instance, starting at 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion would be the protonated molecule [M+H]⁺ of this compound. Product ions for quantification and confirmation would be determined by direct infusion of a standard solution.
-
Ion Source Temperature: 120°C.
Sample Preparation:
-
Samples are typically extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of thermally stable and volatile compounds. Derivatization may be necessary for polar analytes like amines to improve their volatility and chromatographic behavior.
Instrumentation:
-
A gas chromatograph equipped with a mass spectrometer detector.
Chromatographic Conditions (adapted from a method for a similar compound)[3]:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to separate the analyte from other components. For example, start at 100°C, ramp to 280°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the analyte.
Sample Preparation:
-
Derivatization of the amine group (e.g., by acylation) may be required. Extraction from the sample matrix is typically performed using LLE or SPE.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for routine analysis and quality control.
Instrumentation:
-
An HPLC system with a UV-Vis detector.
Chromatographic Conditions (adapted from a method for a novel aminothiazole)[1]:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, which needs to be determined experimentally.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.
Visualizations
The following diagrams illustrate the general workflows for sample analysis and the logical relationship between different analytical techniques.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 2-(3-methyl-4-aminophenyl)-benzothiazole (NSC 674495) in plasma by gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans [mdpi.com]
- 5. High-throughput capillary electrophoretic method for determination of total aminothiols in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Research: A Comparative Guide to 2-(Methylthio)-1,3-benzothiazol-6-amine and its Alternatives
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of 2-(Methylthio)-1,3-benzothiazol-6-amine and its alternatives, focusing on synthetic protocols, and biological activities, with the aim of promoting consistency and reliability in research outcomes.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, a member of this family, has garnered interest for its potential biological effects. However, ensuring the reproducibility of experiments involving this compound necessitates a thorough understanding of its synthesis, characterization, and a clear comparison with relevant alternatives.
Synthesis and Characterization: The Foundation of Reproducibility
Purity of the final compound is critical. Commercial suppliers of this compound may not provide detailed analytical data, placing the onus on the researcher to verify its identity and purity.[4] Standard characterization techniques are therefore essential.
Table 1: Key Characterization Techniques for this compound
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons on the benzothiazole ring, the amine protons, and the methylthio group protons. |
| ¹³C NMR | Structural elucidation and confirmation of carbon environments. | Signals corresponding to the carbon atoms of the benzothiazole core, the amine-substituted carbon, and the methylthio carbon. |
| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of the compound (C₈H₈N₂S₂). |
| Melting Point | Assessment of purity. | A sharp and specific melting point range indicates high purity. |
| Elemental Analysis | Determination of the elemental composition (%C, %H, %N, %S). | Experimental values should align with the theoretical percentages for the molecular formula. |
Comparative Analysis of Biological Activity
To provide context for the experimental use of this compound, it is crucial to compare its performance with that of established alternatives. Benzothiazole derivatives are frequently evaluated for their anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives is often assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats.[5] The percentage of inhibition of inflammation is a key quantitative metric for comparison.
Table 2: Comparative Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| 5-chloro-1,3-benzothiazol-2-amine | Rat | 100 mg/kg | Comparable to Diclofenac | Diclofenac Sodium | - |
| 6-methoxy-1,3-benzothiazol-2-amine | Rat | 100 mg/kg | Comparable to Diclofenac | Diclofenac Sodium | - |
| This compound | Data not available | - | - | - | - |
Note: Direct comparative data for this compound in this assay is not currently available in the cited literature.
Antimicrobial Activity
The antimicrobial efficacy of benzothiazoles is typically determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[6] A lower MIC value indicates greater potency.
Table 3: Comparative Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) (Reference) | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 3e (a dialkyne substituted 2-aminobenzothiazole derivative) | Staphylococcus aureus, Enterococcus faecalis, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 3.12 | Ciprofloxacin | 6.25 | | Compound 3n (a dialkyne substituted 2-aminobenzothiazole derivative) | Candida tropicalis, Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus niger, Aspergillus fumigatus | 1.56 - 12.5 | - | - | | this compound | Data not available | - | - | - |
Note: Direct comparative MIC data for this compound against these specific strains is not currently available in the cited literature.
Experimental Protocols for Reproducible Results
To facilitate the replication of studies, detailed experimental protocols are essential.
General Synthesis Protocol for 2-Amino-6-substituted-benzothiazoles
This protocol, adapted from the synthesis of 2-amino-6-methylbenzothiazole, can serve as a starting point for the synthesis of the precursor to this compound.[7]
-
Dissolve the corresponding p-substituted aniline in a suitable solvent (e.g., chlorobenzene).
-
Add concentrated sulfuric acid dropwise.
-
To the resulting suspension, add sodium thiocyanate and heat the mixture.
-
After cooling, add sulfuryl chloride while maintaining the temperature below 50°C.
-
Isolate the solid residue and dissolve it in hot water.
-
Make the solution alkaline with ammonium hydroxide to precipitate the 2-amino-6-substituted-benzothiazole.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Cardiovascular Toxicity Assessment in Zebrafish Larvae
A recent study has implicated 2-(Methylthio)benzothiazole (MTBT) in cardiovascular toxicity in zebrafish larvae.[8] The following is a generalized workflow based on this research.
Signaling Pathway: Mechanism of Cardiovascular Toxicity
The study on zebrafish larvae suggests that 2-(Methylthio)benzothiazole induces cardiovascular toxicity through the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2), which subsequently triggers an apoptotic pathway.[8]
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jchr.org [jchr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Methylthio)-1,3-benzothiazol-6-amine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2-(Methylthio)-1,3-benzothiazol-6-amine (CAS No. 25706-29-0), adherence to proper disposal protocols is crucial. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety practices and regulatory guidelines.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C8H8N2S2 |
| Molecular Weight | 196.29 g/mol |
| Melting Point | 105 °C |
| Boiling Point | 385.5 °C at 760 mmHg |
| Flash Point | 186.9 °C |
| Density | 1.39 g/cm³ |
| Vapor Pressure | 3.79E-06 mmHg at 25°C |
Source: LookChem[1]
Hazard Identification and Safety Precautions
According to safety data sheets, this compound is classified with the following hazards:
-
Skin irritation (Category 2)
-
Serious eye irritation (Category 2A)
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system
Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound, including protective gloves, eye protection, and face protection. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[3] The following protocol provides a general framework for its disposal as a hazardous chemical waste.
Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its irritant properties, this compound should be treated as a hazardous waste.[4][5]
-
Segregate Waste Streams: Do not mix this compound with other waste streams. It should be collected in a designated, compatible waste container.[2][6] Specifically, keep it separate from incompatible materials such as strong acids.[6]
Waste Accumulation and Storage
-
Use Appropriate Containers: Collect waste in a clearly labeled, non-reactive container with a secure screw-top cap.[5][6] The container should be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[2][4]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[5][6] The SAA must be inspected weekly for any signs of leakage.[6]
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.[4][5]
Disposal Procedure
-
Professional Disposal Service: The primary method of disposal is to use a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to arrange for pickup.[5]
-
Empty Containers: Any container that has held this compound should be disposed of as hazardous waste.[4] If the container held an acute hazardous waste, it would require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[4]
Spill and Emergency Procedures
-
In Case of a Spill: In the event of a spill, avoid breathing dust or vapors. Absorb the spill with an inert material (e.g., dry sand or earth) and collect it into a suitable container for disposal.[8] Ensure the cleanup is performed by trained personnel wearing appropriate PPE.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. If eye irritation persists, seek medical attention.[8]
-
Skin: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. epa.gov [epa.gov]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
